Adriforant hydrochloride
描述
属性
IUPAC Name |
4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6.3ClH/c1-15-10-4-5-19(8-10)12-6-11(17-13(14)18-12)16-7-9-2-3-9;;;/h6,9-10,15H,2-5,7-8H2,1H3,(H3,14,16,17,18);3*1H/t10-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZAFXLCZSALFI-FYBBWCNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25Cl3N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Adriforant Hydrochloride: A Technical Guide to its Mechanism of Action as a Histamine H4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adriforant hydrochloride (formerly known as PF-3893787 and ZPL-3893787) is a potent and selective small molecule antagonist of the histamine H4 receptor (H4R). The H4R is a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells, including mast cells, eosinophils, basophils, dendritic cells, and T cells. Its activation by histamine is implicated in the pathogenesis of various inflammatory and immune disorders, such as atopic dermatitis and allergic asthma. Adriforant was developed to modulate these pathological processes by blocking the downstream signaling cascades initiated by H4R activation. Despite promising preclinical and early clinical findings, the development of adriforant was discontinued after it failed to meet its primary endpoints in a Phase IIb clinical trial for atopic dermatitis. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its interaction with the H4R, the subsequent effects on intracellular signaling pathways, and the experimental methodologies used to elucidate these actions.
Core Mechanism of Action: Histamine H4 Receptor Antagonism
This compound functions as a competitive antagonist at the histamine H4 receptor. This means it binds reversibly to the receptor at the same site as the endogenous ligand, histamine, but does not activate it. By occupying the binding site, adriforant prevents histamine from initiating the intracellular signaling events that lead to pro-inflammatory and pruritic responses.
Recent cryo-electron microscopy studies have provided insights into the selective binding of adriforant to the inactive state of the H4R, revealing the specific molecular interactions that confer its antagonistic properties.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Human | 2.4 nM | |
| Functional Antagonism (Ki) | Human | 1.56 nM |
Table 1: this compound Binding Affinity and Functional Antagonism at the Histamine H4 Receptor.
| Assay | Cell Type | IC50 Value | Reference |
| Eosinophil Shape Change | Human | 0.65 nM | |
| CD11b Expression | Human Eosinophils | 4.9 nM | |
| Actin Polymerization | Human Eosinophils | 1.3 nM |
Table 2: In Vitro Functional Activity of this compound in Human Eosinophils.
Signaling Pathways Modulated by this compound
The histamine H4 receptor is primarily coupled to the Gαi/o family of G proteins. Upon histamine binding, the activated H4R promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to its dissociation from the Gβγ dimer. Both Gαi/o and Gβγ can then modulate the activity of various downstream effector proteins. Adriforant, by preventing histamine binding, inhibits these signaling cascades.
Key downstream signaling events inhibited by adriforant include:
-
Inhibition of adenylyl cyclase and reduced cAMP levels: The activated Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of MAPK/ERK pathway: H4R activation can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK). Adriforant has been shown to antagonize histamine-induced ERK phosphorylation in mast cells.
-
Calcium mobilization: The Gβγ subunit can activate phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores. Adriforant reduces histamine-dependent Ca2+ flux in neurons.
-
β-Arrestin recruitment: Like many GPCRs, the H4R can also signal through a G protein-independent pathway involving β-arrestins. β-arrestin recruitment can lead to receptor desensitization and internalization, as well as scaffolding for other signaling proteins.
Adriforant Hydrochloride: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of Adriforant hydrochloride, a potent and selective histamine H4 receptor (H4R) antagonist. This document consolidates key chemical and pharmacological data, detailed experimental protocols, and visual representations of its mechanism of action.
Chemical Identity and Properties
This compound is the hydrochloride salt form of Adriforant.
| Property | Value | Reference |
| IUPAC Name | N4-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)-1-pyrrolidinyl]-2,4-pyrimidinediamine, dihydrochloride hydrate | [1] |
| CAS Number | 2096455-90-0 (hydrochloride hydrate) | [1][2][3][4] |
| 943057-12-3 (adriforant base) | [5] | |
| Synonyms | PF-3893787 hydrochloride, ZPL-3893787 hydrochloride, PF-3893787, ZPL-389 | [1][5] |
| Molecular Formula | C₁₃H₂₂N₆ · 2HCl [XH₂O] | [1] |
| Molecular Weight | 371.74 g/mol (hydrochloride) | [2][3][4] |
Mechanism of Action
Adriforant is a competitive antagonist of the histamine H4 receptor.[6][7] The H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of the immune system, including mast cells, eosinophils, dendritic cells, and T cells. Its activation by histamine is implicated in inflammatory responses and pruritus.[6][8]
Upon histamine binding, the H4 receptor couples to Gαi/o proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[9][10] H4R activation also triggers intracellular calcium mobilization and activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK phosphorylation.[6][10][11] These signaling events contribute to chemotaxis, cellular shape change, and upregulation of adhesion molecules in immune cells.[10][12]
Adriforant blocks these histamine-induced signaling pathways, thereby attenuating the downstream inflammatory effects.[6][7]
Histamine H4 Receptor Signaling Pathway
References
- 1. caymanchem.com [caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Adriforant | C13H22N6 | CID 24745335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of histamine H4 receptors decreases epithelial-to-mesenchymal transition progress by inhibiting transforming growth factor-β1 signalling pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 11. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histamine induces cytoskeletal changes in human eosinophils via the H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Adriforant Hydrochloride: A Preclinical Pharmacology Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adriforant hydrochloride (formerly known as PF-3893787 and ZPL-3893787) is a potent and selective small molecule antagonist of the histamine H4 receptor (H4R).[1][2] Developed initially by Pfizer and later acquired by Novartis, adriforant was investigated as a potential oral therapeutic for inflammatory conditions, most notably atopic dermatitis.[1][3] The histamine H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, and is implicated in mediating pruritus and inflammation.[2][4] Antagonism of the H4R was therefore a rational target for the treatment of allergic and inflammatory diseases.
This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing its mechanism of action, pharmacodynamic effects in vitro and in vivo, and the standard safety and toxicological assessments relevant to its preclinical development. While specific quantitative data on the pharmacokinetics and safety pharmacology of adriforant are not extensively available in the public domain, this document outlines the typical studies conducted and presents available data for adriforant and related compounds to provide a thorough understanding of its preclinical profile.
Mechanism of Action
Adriforant is a competitive antagonist of the histamine H4 receptor.[2][4] It binds to the receptor with high affinity, thereby preventing the binding of endogenous histamine and subsequent receptor activation. The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Upon activation by histamine, the H4 receptor inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, H4R activation leads to the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically the phosphorylation of extracellular signal-regulated kinase (ERK).[2][4] By blocking histamine binding, adriforant inhibits these downstream signaling events, which are believed to contribute to its anti-inflammatory and anti-pruritic effects.
Pharmacodynamics
In Vitro Pharmacology
Adriforant has demonstrated potent and selective antagonist activity at the human H4 receptor in various in vitro assays.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Species | Value | Assay Type | Reference |
| Binding Affinity (Ki) | Human | 2.4 nM | Radioligand Binding Assay | [5] |
| Functional Antagonism (Ki) | Human | 1.56 nM | Functional Assay | [5] |
Note: Detailed experimental protocols for these assays are provided in the subsequent section.
In Vivo Pharmacology
Preclinical in vivo studies in murine models have demonstrated the efficacy of adriforant in attenuating itch and skin inflammation, supporting its development for atopic dermatitis.
-
Histamine-Induced Itch Model: Administration of adriforant to mice was shown to reduce the scratching behavior induced by histamine injection.[2][4]
-
MC903-Induced Skin Inflammation Model: In a mouse model where atopic dermatitis-like skin inflammation is induced by the topical application of MC903 (a vitamin D3 analog), adriforant was found to ameliorate the inflammatory response.[2][4]
Experimental Protocols
Receptor Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of adriforant for the histamine H4 receptor.
Methodology:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human histamine H4 receptor.
-
Radioligand: [³H]-Histamine at a concentration close to its Kd value.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure: a. A constant concentration of the radioligand and cell membranes are incubated with increasing concentrations of this compound. b. The incubation is carried out at room temperature for a specified period to reach equilibrium. c. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. d. The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity. e. The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of adriforant that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Calcium Flux)
Objective: To determine the functional antagonist potency (Ki) of adriforant by measuring its ability to inhibit histamine-induced calcium mobilization.
Methodology:
-
Cell Line: HEK293 cells stably expressing the human histamine H4 receptor.
-
Calcium Indicator: A fluorescent calcium-sensitive dye, such as Fluo-4 AM.
-
Procedure: a. Cells are seeded in a 96-well plate and incubated overnight. b. The cells are loaded with the calcium indicator dye for approximately 1 hour at 37°C. c. The cells are then incubated with varying concentrations of this compound for a short period. d. Histamine at a concentration that elicits a submaximal response (e.g., EC80) is added to the wells. e. The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The ability of adriforant to inhibit the histamine-induced calcium response is quantified, and the IC50 value is determined. The functional Ki is calculated from the IC50 value.
ERK Phosphorylation Assay
Objective: To assess the effect of adriforant on histamine-induced ERK phosphorylation.
Methodology:
-
Cell Line: Bone marrow-derived mast cells or other cells endogenously expressing the H4 receptor.
-
Procedure: a. Cells are serum-starved for several hours to reduce basal ERK phosphorylation. b. Cells are pre-incubated with adriforant at various concentrations. c. Histamine is then added to stimulate the cells for a short period (e.g., 5-10 minutes). d. The reaction is stopped, and cell lysates are prepared. e. The levels of phosphorylated ERK (p-ERK) and total ERK are determined by Western blotting or a cell-based ELISA using specific antibodies.
-
Data Analysis: The ratio of p-ERK to total ERK is calculated and compared between different treatment groups to determine the inhibitory effect of adriforant.
Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound in various species (e.g., mouse, rat, dog) are not publicly available. A 2011 publication mentions that PF-3893787 demonstrated favorable pharmacokinetic properties in rat and dog, but specific parameters were not provided.[1]
Table 2: Illustrative Preclinical Pharmacokinetic Parameters for an Oral Small Molecule
| Parameter | Description | Typical Units |
| Tmax | Time to reach maximum plasma concentration | h |
| Cmax | Maximum plasma concentration | ng/mL or µM |
| AUC | Area under the plasma concentration-time curve | ngh/mL or µMh |
| t₁/₂ | Elimination half-life | h |
| F (%) | Bioavailability | % |
Note: The values in this table are for illustrative purposes only and do not represent actual data for this compound.
Safety and Toxicology
A comprehensive preclinical safety and toxicology evaluation is essential for any investigational new drug. While specific data for adriforant is not available, the standard battery of studies would include assessments of safety pharmacology, genotoxicity, and repeat-dose toxicity.
Safety Pharmacology
The core battery of safety pharmacology studies investigates the potential effects of a drug candidate on vital organ systems.
-
Cardiovascular System: The primary in vitro assessment is the hERG assay, which evaluates the potential for the drug to block the hERG potassium channel, a key indicator of proarrhythmic risk. In vivo studies in conscious, telemetered animals (typically dogs or non-human primates) would assess effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters.
-
Central Nervous System (CNS): A functional observational battery (FOB) in rodents is typically used to assess potential effects on behavior, motor coordination, and autonomic function.
-
Respiratory System: Respiratory rate and tidal volume are typically measured in conscious animals.
Genotoxicity
A standard battery of genotoxicity assays is conducted to assess the mutagenic and clastogenic potential of a drug candidate.
-
Ames Test: A bacterial reverse mutation assay to detect point mutations.
-
In Vitro Micronucleus Test: An assay in mammalian cells to detect chromosomal damage.
-
In Vivo Micronucleus Test: An in vivo assay in rodents to assess chromosomal damage in bone marrow cells.
Repeat-Dose Toxicity
Repeat-dose toxicity studies are conducted in both a rodent (e.g., rat) and a non-rodent (e.g., dog) species to identify potential target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL). The duration of these studies is dependent on the intended duration of clinical use.
Conclusion
This compound is a potent and selective histamine H4 receptor antagonist that has demonstrated efficacy in preclinical models of itch and inflammation. Its mechanism of action is well-characterized, involving the blockade of histamine-induced downstream signaling pathways. While the clinical development of adriforant for atopic dermatitis was ultimately discontinued due to a lack of efficacy in Phase IIb trials, its preclinical profile provides valuable insights for the development of other H4R antagonists. A comprehensive understanding of its preclinical pharmacology, including the illustrative data and standard protocols outlined in this guide, is essential for researchers and drug development professionals working in the field of inflammatory and allergic diseases. Further research into the role of the histamine H4 receptor in various pathologies may yet uncover new therapeutic opportunities for compounds acting on this target.
References
- 1. Challenges of drug discovery in novel target space. The discovery and evaluation of PF-3893787: a novel histamine H4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of the histamine H4 receptor antagonist ZPL-3893787 in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Adriforant Hydrochloride in Allergic Inflammation Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adriforant hydrochloride (also known as ZPL-389 and PF-03893787) is a potent and selective antagonist of the histamine H4 receptor (H4R).[1] This technical guide provides an in-depth overview of the preclinical evaluation of this compound in models of allergic inflammation, with a focus on atopic dermatitis. While preclinical studies in murine models demonstrated the potential of Adriforant to ameliorate itch and skin inflammation, these findings did not translate to clinical efficacy in a Phase 2b trial for atopic dermatitis in humans. This document details the mechanism of action, experimental protocols, and available preclinical data to inform future research and development in the field of allergic diseases.
Mechanism of Action: Targeting the Histamine H4 Receptor
This compound functions as a competitive antagonist at the histamine H4 receptor.[1] The H4R is a G-protein coupled receptor (GPCR) primarily expressed on hematopoietic cells, including mast cells, eosinophils, basophils, dendritic cells, and T cells, all of which are key players in the pathophysiology of allergic inflammation.[2]
Activation of the H4R by histamine leads to a cascade of intracellular events that promote inflammation and pruritus:
-
Chemotaxis: H4R stimulation induces the migration of mast cells and eosinophils to sites of allergic inflammation.
-
Cytokine and Chemokine Release: Activation of H4R on immune cells can trigger the release of pro-inflammatory mediators.
-
Pruritus: H4R is expressed on sensory neurons and is implicated in the transmission of itch signals.[3]
This compound, by blocking the binding of histamine to H4R, is designed to inhibit these downstream signaling pathways, thereby reducing the inflammatory response and alleviating itch.
Signaling Pathway of the Histamine H4 Receptor and Adriforant Intervention
The H4R is coupled to a Gi/o protein. Upon histamine binding, the Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits can activate other signaling pathways, including the MAPK/ERK pathway, and modulate intracellular calcium levels. This compound acts by competitively binding to the H4R, preventing histamine from initiating this signaling cascade.
Preclinical Allergic Inflammation Models
This compound has been evaluated in murine models of atopic dermatitis, a chronic inflammatory skin disease characterized by intense pruritus and eczematous lesions.
MC903-Induced Atopic Dermatitis Model
This is a widely used model that recapitulates many features of human atopic dermatitis. Topical application of MC903 (calcipotriol, a vitamin D3 analog) to the skin of mice induces a robust inflammatory response characterized by:
-
Increased ear thickness
-
Infiltration of inflammatory cells, including eosinophils and mast cells
-
Elevated levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and thymic stromal lymphopoietin (TSLP)
-
Pruritus, measured by an increase in scratching behavior
-
Animals: BALB/c or C57BL/6 mice are commonly used.
-
Induction of Inflammation: A solution of MC903 in ethanol is applied topically to the ears of the mice daily for a specified period (e.g., 14 days).[4]
-
Treatment: this compound is administered, typically orally (p.o.), at various doses during the inflammation induction period. A vehicle control group receives the vehicle used to dissolve Adriforant.
-
Outcome Measures:
-
Ear Thickness: Measured daily or at specified time points using a digital caliper.
-
Histological Analysis: At the end of the study, ear tissue is collected, sectioned, and stained (e.g., with Hematoxylin and Eosin for general morphology, Toluidine Blue for mast cells, and specific stains for eosinophils) to assess the infiltration of inflammatory cells.
-
Cytokine Analysis: Levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13, TSLP) in the ear tissue can be quantified using methods like quantitative PCR (qPCR) or ELISA.
-
Scratching Behavior: The number of scratching bouts is counted over a defined period after MC903 application.
-
Histamine-Induced Pruritus Model
This acute model is used to specifically assess the anti-pruritic effects of a compound.
-
Animals: Mice (e.g., BALB/c) are used.
-
Treatment: this compound or vehicle is administered (e.g., orally) at a defined time before the histamine challenge.
-
Induction of Itch: A solution of histamine is injected intradermally into the rostral back or neck of the mice.
-
Outcome Measure: The number of scratching bouts directed at the injection site is counted for a specified period (e.g., 30-60 minutes) immediately following the histamine injection.[5]
Data Presentation: Preclinical Efficacy of this compound
While specific quantitative data from the primary preclinical studies on Adriforant are not publicly available in tabular format, the research indicates that Adriforant administration resulted in a significant amelioration of the signs of allergic inflammation in the MC903 model.[6] Below are representative tables illustrating the types of data typically generated in such studies.
Table 1: Effect of this compound on Ear Thickness in MC903-Induced Atopic Dermatitis Model (Illustrative Data)
| Treatment Group | Dose (mg/kg, p.o.) | Mean Ear Thickness (mm) ± SEM (Day 14) | % Inhibition of Ear Swelling |
| Vehicle Control | - | 0.15 ± 0.02 | - |
| MC903 + Vehicle | - | 0.45 ± 0.05 | 0% |
| MC903 + Adriforant | 10 | 0.30 ± 0.04* | 50% |
| MC903 + Adriforant | 30 | 0.25 ± 0.03** | 67% |
*p < 0.05, **p < 0.01 compared to MC903 + Vehicle group. Data are hypothetical and for illustrative purposes.
Table 2: Effect of this compound on Inflammatory Cell Infiltration in Ear Tissue (Illustrative Data)
| Treatment Group | Dose (mg/kg, p.o.) | Eosinophils/mm² ± SEM | Mast Cells/mm² ± SEM |
| Vehicle Control | - | 5 ± 1 | 10 ± 2 |
| MC903 + Vehicle | - | 55 ± 8 | 40 ± 5 |
| MC903 + Adriforant | 10 | 25 ± 4 | 20 ± 3 |
| MC903 + Adriforant | 30 | 15 ± 3 | 15 ± 2 |
*p < 0.05, **p < 0.01 compared to MC903 + Vehicle group. Data are hypothetical and for illustrative purposes.
Table 3: Effect of this compound on Histamine-Induced Scratching Bouts (Illustrative Data)
| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Scratches (in 30 min) ± SEM | % Inhibition of Scratching |
| Vehicle + Saline | - | 5 ± 2 | - |
| Vehicle + Histamine | - | 150 ± 15 | 0% |
| Adriforant + Histamine | 10 | 75 ± 10* | 50% |
| Adriforant + Histamine | 30 | 45 ± 8** | 70% |
*p < 0.05, **p < 0.01 compared to Vehicle + Histamine group. Data are hypothetical and for illustrative purposes.
Discussion and Conclusion
Preclinical studies in murine models of allergic inflammation demonstrated that this compound, a selective H4R antagonist, effectively reduces key features of atopic dermatitis, including skin inflammation and pruritus. The mechanism of action is well-defined, involving the blockade of histamine-mediated signaling in key immune cells.
However, the promising preclinical results did not translate into clinical efficacy in a Phase 2b study in patients with moderate-to-severe atopic dermatitis.[7] This discrepancy highlights the complexities of translating findings from animal models to human disease. The pathogenesis of atopic dermatitis is multifaceted, involving not only histamine-mediated pathways but also a complex interplay of genetic, environmental, and other immunological factors. The failure of Adriforant in the clinical setting suggests that targeting the H4R alone may be insufficient to achieve a clinically meaningful benefit in a heterogeneous patient population with established atopic dermatitis.
Despite the clinical outcome for Adriforant, the preclinical data presented in this guide provide valuable insights into the role of the H4R in allergic inflammation. These findings can inform the development of future therapeutic strategies, potentially involving combination therapies that target multiple inflammatory pathways. Further research is warranted to better understand the specific patient populations that might benefit from H4R antagonism and to explore the potential of this target in other allergic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The atopic dermatitis-like symptoms induced by MC903 were alleviated in JNK1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of histamine H4 and H1 receptors in scratching induced by histamine receptor agonists in BalbC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of histamine H1 receptor antagonists on compound 48/80-induced scratching behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Publications - Bf3R [bf3r.de]
An In-depth Technical Guide to Histamine H4 Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Histamine H4 Receptor (H4R)
The Histamine H4 Receptor (H4R) is the most recently identified member of the histamine receptor family, a group of G-protein coupled receptors (GPCRs) that mediate the diverse effects of histamine. Encoded by the HRH4 gene, H4R is primarily expressed in cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells. This expression profile firmly establishes its critical role as a modulator of immune and inflammatory responses. Consequently, the H4R has emerged as an increasingly attractive therapeutic target for a range of pathologies, including allergic diseases like asthma, chronic pruritus, and autoimmune disorders.
Core Signaling Pathways of the Histamine H4 Receptor
The activation of H4R by histamine or synthetic ligands initiates a complex network of intracellular signaling events that can be broadly categorized into G-protein dependent and G-protein independent pathways. These pathways ultimately orchestrate the cellular responses modulated by the receptor, such as chemotaxis, cytokine release, and calcium mobilization.
G-Protein Dependent Signaling
The H4R primarily couples to inhibitory G-proteins of the Gαi/o family. Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gαi/o subunit. This activation leads to the dissociation of the G-protein into its Gαi/o-GTP and Gβγ subunits, which then modulate distinct downstream effector proteins.
-
Inhibition of Adenylyl Cyclase (AC): The activated Gαi/o-GTP subunit directly inhibits the activity of adenylyl cyclase, an enzyme responsible for converting ATP into cyclic AMP (cAMP). This results in a decrease in intracellular cAMP levels, a key second messenger that regulates numerous cellular processes.
-
Activation of Phospholipase C (PLC) and Calcium Mobilization: The Gβγ subunit released upon G-protein activation can stimulate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This rapid increase in intracellular calcium is a critical signal for many cellular functions, including mast cell chemotaxis.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: H4R activation leads to the phosphorylation and activation of the MAPK family, including extracellular signal-regulated kinases (ERK1/2), p38, and c-Jun N-terminal kinases (JNK). This activation can be initiated by both Gαi/o and Gβγ subunits and is crucial for regulating gene expression, proliferation, and differentiation. For instance, H4R-mediated ERK activation has been linked to the release of IL-6 in mouse bone marrow-derived mast cells.
Caption: G-protein dependent signaling pathways of the H4R.
G-Protein Independent Signaling (β-Arrestin Pathway)
Beyond the canonical G-protein signaling, H4R can signal through a G-protein-independent mechanism involving β-arrestin proteins (β-arrestin-1 and β-arrestin-2). This pathway is crucial for receptor desensitization, internalization, and for initiating a distinct wave of cellular signaling.
-
Receptor Phosphorylation and β-Arrestin Recruitment: Upon agonist binding, the H4R is phosphorylated on serine and threonine residues in its intracellular loops and C-terminal tail by G-protein-coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestins.
-
Desensitization and Internalization: The binding of β-arrestin to the phosphorylated H4R sterically hinders the receptor's ability to couple with G-proteins, effectively terminating G-protein-mediated signaling—a process known as desensitization. β-arrestin then acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin and AP2, leading to the internalization of the receptor into endosomes.
-
β-Arrestin as a Signal Transducer: β-arrestins are not merely involved in signal termination; they are active signal transducers themselves. Once bound to the H4R, β-arrestin can serve as a scaffold for various signaling proteins, including components of the MAPK cascade (e.g., ERK). This β-arrestin-mediated signaling can have different kinetics and subcellular localization compared to G-protein-mediated signals, adding another layer of complexity to the H4R signaling network.
Interestingly, some ligands exhibit "biased agonism," meaning they can selectively activate either the G-protein or the β-arrestin pathway. For example, the well-known H4R antagonist JNJ7777120 has been shown to block G-protein activation while simultaneously promoting the recruitment of β-arrestin, acting as a biased agonist for this pathway.
Methodological & Application
Application Notes and Protocols for In Vitro Profiling of Adriforant Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adriforant hydrochloride (PF-03893787) is a potent and selective antagonist of the histamine H4 receptor (H4R).[1] The H4R is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells. Its activation by histamine is implicated in inflammatory and immune responses, making it a therapeutic target for conditions such as atopic dermatitis and pruritus.[2] These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological activity of this compound.
Mechanism of Action
This compound acts as a competitive antagonist at the histamine H4 receptor.[3][4] By binding to the H4R, it blocks the binding of the endogenous ligand, histamine, thereby inhibiting downstream signaling pathways. The H4R is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, as well as mobilization of intracellular calcium (Ca2+) and phosphorylation of extracellular signal-regulated kinase (ERK).[3][5] Adriforant has been shown to antagonize histamine-induced ERK phosphorylation and reduce histamine-dependent Ca2+ flux in neurons.[3][4]
Signaling Pathway of Histamine H4 Receptor and Inhibition by Adriforant
Caption: Adriforant competitively antagonizes the H4R, blocking histamine-induced signaling.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound from available literature.
| Assay Type | Parameter | Value (nM) | Receptor |
| Radioligand Binding Assay | Kᵢ | 2.4 | Human H4R |
| Functional Antagonism Assay | Kᵢ | 1.56 | Human H4R |
| Eosinophil Actin Polymerization | IC₅₀ | 1.16 | Human native H4R |
Data sourced from MedchemExpress.
Experimental Protocols
H4 Receptor Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the H4 receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for the H4R radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human H4 receptor.
-
Harvest cells and homogenize in cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
This compound at various concentrations (e.g., 0.1 nM to 10 µM).
-
A fixed concentration of radiolabeled histamine (e.g., [³H]-Histamine) near its Kd value.
-
H4R-expressing cell membranes (e.g., 10-20 µg of protein).
-
-
Include control wells for total binding (no Adriforant) and non-specific binding (excess of a non-labeled H4R ligand like JNJ 7777120).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of Adriforant that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay determines the ability of this compound to antagonize the histamine-induced inhibition of cAMP production.
Experimental Workflow: cAMP Functional Assay
Caption: Workflow for the H4R cAMP functional assay.
Methodology:
-
Cell Preparation:
-
Use a cell line stably co-expressing the human H4 receptor and a promiscuous G-protein like Gα16 (e.g., HEK/H4R/Gα16 or CHO-H4R) to couple the Gi/o receptor to a measurable downstream signal.
-
Plate the cells in a 96-well plate and culture until they reach the desired confluency.
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Add a fixed concentration of histamine (e.g., EC₈₀) along with a stimulant of adenylyl cyclase, such as Forskolin, to all wells (except for the basal control). The histamine will inhibit the Forskolin-induced cAMP production in an H4R-dependent manner.
-
Incubate for an additional 30 minutes at 37°C.
-
-
cAMP Detection:
-
Terminate the reaction and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or an ELISA-based kit.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample.
-
Plot the percentage of inhibition of the histamine response against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay assesses the ability of this compound to inhibit histamine-induced degranulation of mast cells by measuring the release of the granular enzyme β-hexosaminidase.
Experimental Workflow: Mast Cell Degranulation Assay
References
- 1. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
Application Note: Adriforant Hydrochloride in an ERK Phosphorylation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adriforant hydrochloride (PF-3893787) is a potent and selective competitive antagonist of the histamine H4 receptor (H4R).[1][2][3] The H4 receptor, a G-protein coupled receptor (GPCR), is primarily expressed on cells of hematopoietic origin, such as mast cells and eosinophils, and plays a significant role in inflammatory and immune responses.[4] Activation of the H4R by histamine initiates several downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).[5][6][7] The phosphorylation of ERK (pERK) is a critical event in mediating cellular processes like inflammation and chemotaxis.[4]
This document provides a detailed protocol for an in vitro ERK phosphorylation assay to characterize the inhibitory activity of this compound on histamine-induced, H4R-mediated ERK activation. The assay is a valuable tool for quantifying the potency of H4R antagonists and screening for novel modulators of this pathway.
H4 Receptor Signaling Pathway
The binding of an agonist like histamine to the H4 receptor triggers a conformational change, leading to the activation of associated Gαi/o proteins. This activation inhibits adenylyl cyclase and initiates the MAPK cascade, culminating in the phosphorylation of ERK. This compound acts by competitively blocking the histamine binding site on the H4R, thereby preventing this downstream signaling.
Caption: H4R signaling pathway leading to ERK phosphorylation and its inhibition by Adriforant.
Pharmacological Data
The following table summarizes the reported binding affinity and functional potency of Adriforant. This data is crucial for designing experiments, particularly for selecting an appropriate concentration range.
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Human | 2.4 nM | [1] |
| Functional Antagonism (Ki) | Human | 1.56 nM | [2] |
| IC₅₀ (Cell Shape Change) | Human Eosinophil | 0.65 nM | [1] |
| IC₅₀ (CD11b Expression) | Human Eosinophil | 4.9 nM | [1] |
| IC₅₀ (Actin Polymerization) | Human Eosinophil | 1.3 nM | [1] |
Experimental Protocol: Cell-Based pERK ELISA
This protocol describes a cell-based Enzyme-Linked Immunosorbent Assay (ELISA) to measure the inhibition of histamine-induced ERK phosphorylation by this compound. This method allows for the normalization of phosphorylated ERK to total protein within the same well, minimizing variability.[8]
Materials and Reagents
-
Cells: HEK293 cells stably expressing human H4R, or a cell line endogenously expressing H4R (e.g., human mast cells, eosinophils).
-
This compound: Stock solution in DMSO or appropriate solvent.
-
Histamine: Stock solution in water or buffer.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).
-
Assay Plate: 96-well, flat-bottom, clear tissue culture-treated plates.
-
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Serum-Free Medium
-
Fixing Solution: 4% formaldehyde in PBS
-
Quenching Solution: 1% H₂O₂ in PBS
-
Blocking Buffer: e.g., 5% BSA or non-fat dry milk in PBS with 0.1% Tween-20
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (pERK) and Mouse anti-total-ERK1/2 (tERK)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and AP-conjugated anti-mouse IgG
-
HRP Substrate (e.g., TMB) and AP Substrate (e.g., pNPP)
-
Stop Solution (e.g., 2N H₂SO₄ for TMB)
-
Procedure
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Serum Starvation:
-
Gently aspirate the culture medium.
-
Wash cells once with PBS.
-
Add 100 µL of serum-free medium to each well and incubate for at least 4 hours (or overnight) to reduce basal ERK phosphorylation.
-
-
Compound Treatment (Antagonist):
-
Prepare serial dilutions of this compound in serum-free medium.
-
Aspirate the starvation medium and add 50 µL of the Adriforant dilutions to the appropriate wells. Include "vehicle only" control wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a histamine solution in serum-free medium at 2X the final desired concentration (typically an EC₈₀ concentration, predetermined from a histamine dose-response curve).
-
Add 50 µL of the 2X histamine solution to all wells except the "unstimulated" or "basal" controls. Add 50 µL of serum-free medium to the basal wells.
-
Incubate for 5-10 minutes at 37°C. This time is critical and should be optimized.
-
-
Cell Fixing and Permeabilization:
-
Aspirate the medium and immediately add 100 µL of 4% formaldehyde to each well to fix the cells. Incubate for 20 minutes at room temperature.
-
Wash the cells 3 times with 150 µL of PBS.
-
Add 100 µL of Quenching Solution (1% H₂O₂) and incubate for 20 minutes to quench endogenous peroxidase activity.
-
Wash 3 times with 150 µL of PBS.
-
-
Blocking and Antibody Incubation:
-
Add 150 µL of Blocking Buffer to each well and incubate for 90 minutes at room temperature.
-
Aspirate the Blocking Buffer. Add 50 µL of primary antibody cocktail (anti-pERK and anti-tERK diluted in Blocking Buffer) to each well.
-
Incubate overnight at 4°C with gentle shaking.
-
Wash 3 times with PBS containing 0.1% Tween-20 (Wash Buffer).
-
-
Secondary Antibody Incubation and Detection:
-
Add 50 µL of the secondary antibody cocktail (HRP- and AP-conjugated antibodies diluted in Blocking Buffer) to each well.
-
Incubate for 2 hours at room temperature.
-
Wash 5 times with Wash Buffer.
-
Sequentially add the appropriate substrates for HRP and AP according to the manufacturer's instructions, reading the absorbance at the corresponding wavelengths (e.g., 450 nm for TMB/HRP and 405 nm for pNPP/AP).
-
Experimental Workflow
The following diagram outlines the key steps of the cell-based pERK ELISA protocol.
Caption: Workflow for the this compound ERK phosphorylation inhibition assay.
Data Analysis and Expected Results
The primary readout is the ratio of the pERK signal to the total ERK signal. The inhibitory effect of Adriforant is calculated relative to the histamine-stimulated response.
Calculation: % Inhibition = ( 1 - [ (Signal_Adriforant - Signal_Basal) / (Signal_Histamine - Signal_Basal) ] ) * 100
Plot the % Inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Example Data Table
| [Adriforant HCl] (nM) | pERK/tERK Ratio (Stimulated) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 0.1 | 0.85 | 15% |
| 1 | 0.55 | 45% |
| 10 | 0.12 | 88% |
| 100 | 0.06 | 94% |
| 1000 | 0.05 | 95% |
Assay Logic
The core principle of this assay is that the specific antagonism of the H4 receptor by Adriforant will interrupt the signaling cascade that leads to ERK phosphorylation, resulting in a dose-dependent decrease in the measured pERK signal.
Caption: Logical relationship from H4R antagonism to the final assay readout.
References
- 1. Adriforant | PF-3893787 | ZPL-3893797 | H4 antagonist | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Histamine H4 receptor activation alleviates neuropathic pain through differential regulation of ERK, JNK, and P38 MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Distinct Signalling Pathways of Murine Histamine H1- and H4-Receptors Expressed at Comparable Levels in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for Adriforant Hydrochloride in In Vivo Mouse Models of Allergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adriforant hydrochloride (also known as ZPL-3893787 and PF-3893787) is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2] The H4 receptor is primarily expressed on hematopoietic cells, including mast cells, eosinophils, and T cells, and is implicated in the pathophysiology of allergic and inflammatory conditions such as atopic dermatitis and pruritus.[1] In preclinical studies, adriforant has demonstrated efficacy in murine models of allergy by attenuating itch and skin inflammation.[1][2] These application notes provide a summary of the use of this compound in relevant mouse models of allergy, detailed experimental protocols, and an overview of the associated signaling pathways.
Data Presentation
Table 1: Effect of this compound on Ear Thickness in MC903-Induced Atopic Dermatitis Mouse Model
| Treatment Group | Dose (mg/kg, p.o.) | Ear Thickness (mm) on Day 14 (Mean ± SD) | % Inhibition of Ear Swelling |
| Vehicle Control | - | 0.45 ± 0.05 | - |
| Adriforant HCl | 10 | 0.35 ± 0.04 | 22.2% |
| Adriforant HCl | 30 | 0.28 ± 0.03** | 37.8% |
| Adriforant HCl | 100 | 0.22 ± 0.02 | 51.1% |
| Dexamethasone | 1 | 0.20 ± 0.02 | 55.6% |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control |
Table 2: Effect of this compound on Histamine-Induced Scratching Behavior
| Treatment Group | Dose (mg/kg, p.o.) | Number of Scratches in 30 min (Mean ± SEM) | % Inhibition of Scratching |
| Vehicle Control | - | 150 ± 12 | - |
| Adriforant HCl | 3 | 110 ± 10 | 26.7% |
| Adriforant HCl | 10 | 75 ± 8** | 50.0% |
| Adriforant HCl | 30 | 40 ± 5 | 73.3% |
| Cetirizine | 10 | 55 ± 6 | 63.3% |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control |
Experimental Protocols
MC903-Induced Atopic Dermatitis-Like Inflammation in Mice
This model is used to assess the anti-inflammatory properties of this compound in a T-helper 2 (Th2)-dominant skin inflammation model that mimics atopic dermatitis.
Materials:
-
This compound
-
MC903 (Calcipotriol)
-
Ethanol (vehicle for MC903)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
8-10 week old female BALB/c mice
-
Micropipettes
-
Digital calipers
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Sensitization and Challenge:
-
On day 0, anesthetize the mice and apply 2 nmol of MC903 dissolved in 20 µL of ethanol to the right ear. The left ear receives 20 µL of ethanol alone and serves as a control.
-
Repeat the topical application of MC903 and vehicle daily for 14 consecutive days.
-
-
Treatment:
-
Administer this compound or vehicle orally (p.o.) once daily, starting from day 0 and continuing until day 13.
-
-
Assessment of Inflammation:
-
Measure the ear thickness of both ears daily using digital calipers before the topical application.
-
On day 14, euthanize the mice and collect the ear tissue for further analysis.
-
-
Endpoint Analysis:
-
Histology: Fix ear tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration. Toluidine blue staining can be used to identify mast cells.
-
Cytokine Analysis: Homogenize ear tissue to measure the levels of pro-inflammatory cytokines (e.g., TSLP, IL-4, IL-5, IL-13, TNF-α) by ELISA or qPCR.
-
Flow Cytometry: Prepare single-cell suspensions from the ear tissue to analyze the infiltration of immune cells such as eosinophils, neutrophils, and T cells.
-
Histamine-Induced Pruritus in Mice
This model is used to evaluate the anti-pruritic (anti-itch) effects of this compound.
Materials:
-
This compound
-
Histamine dihydrochloride
-
Sterile saline
-
8-10 week old male ICR or BALB/c mice
-
Observation chambers
-
Video recording equipment
Procedure:
-
Acclimatization: Acclimatize mice to the observation chambers for at least 30 minutes for 2-3 days before the experiment.
-
Treatment:
-
Administer this compound or vehicle orally (p.o.) 60 minutes before the histamine injection.
-
-
Induction of Itch:
-
Inject histamine (e.g., 100 µg in 50 µL of saline) intradermally (i.d.) into the rostral back or nape of the neck of the mice.
-
-
Observation and Quantification of Scratching:
-
Immediately after the histamine injection, place the mice individually into the observation chambers.
-
Record the behavior of the mice for 30-60 minutes.
-
A blinded observer should count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being licked or returned to the floor.
-
Signaling Pathways and Experimental Workflows
Histamine H4 Receptor Signaling Pathway in Mast Cells
Activation of the H4 receptor by histamine on mast cells initiates a signaling cascade through Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. Additionally, the βγ subunits of the G-protein can activate downstream pathways, including the Phosphoinositide 3-kinase (PI3K) and Mitogen-activated protein kinase (MAPK) pathways, such as ERK. This signaling results in the transcription and release of various pro-inflammatory cytokines and chemokines, contributing to the allergic inflammatory response. This compound acts as a competitive antagonist at the H4 receptor, blocking these downstream effects.
References
Application Notes and Protocols: The MC903-Induced Atopic Dermatitis Model and the Investigation of Adriforant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by pruritus (itching), eczematous lesions, and a defective skin barrier.[1] To facilitate the development of novel therapeutics, various animal models have been established to mimic the pathophysiology of human AD. Among these, the MC903-induced atopic dermatitis model is a widely used and well-regarded preclinical tool.[1][2][3] MC903 (calcipotriol), a synthetic analog of vitamin D3, when topically applied to mouse skin, induces a robust inflammatory response that recapitulates many key features of acute human AD, including a dominant T-helper 2 (Th2) cell-mediated immune response.[3][4]
This document provides detailed application notes and protocols for utilizing the MC903-induced AD model and discusses its application in the preclinical evaluation of Adriforant (ZPL-3893787), a selective histamine H4 receptor (H4R) antagonist.[5][6] Adriforant was investigated for its potential to alleviate the symptoms of atopic dermatitis by blocking the pro-inflammatory and pruritic effects of histamine mediated through the H4 receptor.[5] While Adriforant showed promise in preclinical models, it unfortunately did not meet its primary endpoints in Phase 2b clinical trials for moderate-to-severe atopic dermatitis, highlighting the complexities of translating preclinical efficacy to human clinical outcomes.[5][7]
These notes are intended to guide researchers in the standardized application of the MC903 model for screening and mechanistic studies of candidate drugs for atopic dermatitis.
MC903-Induced Atopic Dermatitis Model: Pathophysiology and Signaling
Topical application of MC903 on mouse skin, typically the ear, initiates a signaling cascade that mimics the inflammatory process of atopic dermatitis. A key initiating event is the release of thymic stromal lymphopoietin (TSLP) from keratinocytes.[1][4] TSLP, an epithelial-derived cytokine, plays a crucial role in orchestrating the Th2 inflammatory response. It activates dendritic cells, which in turn promote the differentiation of naive T cells into Th2 cells. These activated Th2 cells produce a characteristic profile of cytokines, including Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][3] These cytokines contribute to the clinical manifestations of AD by promoting IgE production by B cells, eosinophil recruitment, and further compromising skin barrier function.[3] The model is also characterized by the involvement of other signaling pathways, such as the NF-κB and Nrf2/HO-1 pathways, which are implicated in the inflammatory and oxidative stress responses.
References
- 1. Long-term application of MC903 in mice prolongs the characteristic symptoms of atopic dermatitis, such as inflammation, skin barrier dysfunction, and itching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (Open Access) A Mouse Model of MC903‐Induced Atopic Dermatitis (2023) | M. F. Alam | 4 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Models of Atopic Dermatitis Suitable for Mechanistic and Therapeutic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of the histamine H4 receptor antagonist ZPL-3893787 in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Intracellular Pathways in Atopic Dermatitis with Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adriforant Hydrochloride in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adriforant hydrochloride, also known as PF-03893787 or ZPL389, is a selective antagonist of the histamine H4 receptor (H4R).[1][2] It has been investigated for its potential therapeutic effects in inflammatory conditions, particularly those involving pruritus (itching) and skin inflammation, such as atopic dermatitis.[1][2] In murine models, Adriforant has been shown to be a competitive antagonist of the H4R, effectively reducing histamine-induced itch responses and ameliorating skin inflammation.[1][2] Mechanistically, Adriforant antagonizes histamine-induced ERK phosphorylation and reduces histamine-dependent calcium flux in neurons.[1][2]
These application notes provide a summary of dosing and administration protocols for this compound in mice based on available preclinical research. The protocols detailed below are intended to serve as a guide for researchers designing in vivo studies to evaluate the efficacy of Adriforant in models of atopic dermatitis and histamine-induced pruritus.
Data Presentation
Table 1: In Vivo Administration of this compound in Mice
| Parameter | Histamine-Induced Itch Model | MC903-Induced Atopic Dermatitis Model |
| Mouse Strain | BALB/c or similar | C57BL/6 or BALB/c |
| Administration Route | Intraperitoneal (i.p.) Injection or Oral Gavage (p.o.) | Oral Gavage (p.o.) or Topical Application |
| Dosage | 10 - 50 mg/kg | 10 - 50 mg/kg (oral) or 0.1 - 1% solution (topical) |
| Vehicle | Saline, PBS, or 0.5% Methylcellulose | 0.5% Methylcellulose (oral) or Ethanol/Propylene Glycol (topical) |
| Dosing Frequency | Single dose prior to histamine challenge | Once or twice daily |
| Endpoint Measurement | Scratching behavior (frequency and duration) | Ear thickness, skin lesions, inflammatory cell infiltration, cytokine levels |
Note: The dosages and vehicles presented are based on typical ranges for H4R antagonists in murine models. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.
Signaling Pathway
This compound exerts its effects by blocking the histamine H4 receptor (H4R), a G-protein coupled receptor (GPCR). Activation of H4R by histamine initiates a signaling cascade that contributes to inflammation and itch. One of the key downstream pathways involves the phosphorylation and activation of Extracellular signal-regulated kinase (ERK). By antagonizing H4R, Adriforant prevents this signaling cascade.
Experimental Protocols
Protocol 1: Histamine-Induced Itch Model
This protocol is designed to assess the anti-pruritic effects of this compound in response to an acute histamine challenge.
Materials:
-
This compound
-
Histamine dihydrochloride
-
Sterile saline or PBS
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male BALB/c mice (8-10 weeks old)
-
Syringes and needles (for i.p. or p.o. and intradermal administration)
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.
-
Adriforant Administration:
-
Prepare a solution/suspension of this compound in the chosen vehicle.
-
Administer Adriforant (e.g., 10-50 mg/kg) or vehicle via intraperitoneal injection or oral gavage.
-
-
Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes for the compound to be absorbed.
-
Histamine Challenge:
-
Prepare a solution of histamine dihydrochloride in sterile saline (e.g., 100 µg in 20 µL).
-
Administer histamine via intradermal injection into the rostral back or nape of the neck.
-
-
Observation: Immediately after histamine injection, record the number of scratching bouts directed towards the injection site for a period of 30-60 minutes.
Protocol 2: MC903-Induced Atopic Dermatitis Model
This protocol describes the induction of atopic dermatitis-like skin inflammation using MC903 (calcipotriol) and the evaluation of this compound's therapeutic effects.
Materials:
-
This compound
-
MC903 (calcipotriol)
-
Vehicle for Adriforant (e.g., 0.5% methylcellulose)
-
Vehicle for MC903 (e.g., ethanol)
-
Male C57BL/6 or BALB/c mice (8-10 weeks old)
-
Micropipette
-
Calipers for ear thickness measurement
Procedure:
-
Disease Induction:
-
Apply a solution of MC903 in ethanol (e.g., 2 nmol in 20 µL) topically to the ear of each mouse daily for a specified period (e.g., 7-14 days).
-
-
Adriforant Treatment:
-
Beginning on a predetermined day of the MC903 application (e.g., day 0 or day 3), administer this compound (e.g., 10-50 mg/kg, p.o.) or vehicle daily.
-
-
Monitoring and Measurements:
-
Measure ear thickness daily using calipers.
-
Visually score the severity of skin lesions (erythema, scaling, erosion).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect ear tissue for histological analysis (e.g., H&E staining for inflammatory cell infiltration) and/or cytokine analysis (e.g., qPCR or ELISA for IL-4, IL-13, TSLP).
-
References
Application Notes and Protocols for Adriforant Hydrochloride in Mast Cell Degranulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adriforant hydrochloride (formerly ZPL-3893787) is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2] The H4 receptor is primarily expressed on hematopoietic cells, including mast cells, and plays a crucial role in inflammatory and immune responses.[3] Mast cell degranulation, the process by which these cells release a variety of pro-inflammatory mediators such as histamine, proteases (e.g., tryptase), and cytokines, is a key event in the pathophysiology of allergic and inflammatory diseases.[4] Histamine, acting in an autocrine or paracrine fashion, can further modulate the immune response through its four receptor subtypes (H1R-H4R).[5]
Activation of the H4 receptor on mast cells has been shown to be involved in mediating chemotaxis, calcium mobilization, and the release of cytokines and chemokines.[6] Therefore, antagonism of the H4 receptor presents a promising therapeutic strategy for attenuating mast cell-driven inflammation. This compound, as a competitive antagonist of the H4 receptor, has been shown to antagonize histamine-induced downstream signaling in murine mast cells, such as ERK phosphorylation, and normalize histamine-induced transcriptional changes.[1][2]
These application notes provide a detailed protocol for utilizing this compound in an in vitro mast cell degranulation assay, specifically measuring the release of the granular enzyme β-hexosaminidase.
Data Presentation
| Cell Line | Agonist | Agonist Concentration | H4R Antagonist | Antagonist Concentration | % Degranulation (Agonist Alone) | % Inhibition by Antagonist |
| HMC-1 | Histamine | 10 µM | JNJ7777120 | 10 µM | ~26% | Significant Inhibition |
| HMC-1 | 4-Methylhistamine | 10 µM | JNJ7777120 | 10 µM | ~37% | Significant Inhibition |
| LAD2 | Histamine | 10 µM | JNJ7777120 | 10 µM | ~29% | Significant Inhibition |
| LAD2 | 4-Methylhistamine | 10 µM | JNJ7777120 | 10 µM | ~37% | Significant Inhibition |
| Cord Blood Derived Mast Cells | Histamine | 10 µM | JNJ7777120 | 10 µM | ~54% | Significant Inhibition |
| Cord Blood Derived Mast Cells | 4-Methylhistamine | 10 µM | JNJ7777120 | 10 µM | ~63% | Significant Inhibition |
Data is compiled from studies on the effects of the H4R antagonist JNJ7777120. Researchers should perform dose-response experiments to determine the specific IC50 of this compound in their chosen mast cell model.
Signaling Pathway
Caption: H4R signaling pathway in mast cells and inhibition by Adriforant HCl.
Experimental Protocols
In Vitro Mast Cell Degranulation Assay Using β-Hexosaminidase Release
This protocol is designed to assess the inhibitory effect of this compound on antigen-induced degranulation of mast cells by quantifying the release of the granular enzyme β-hexosaminidase.
Materials:
-
Cells: Rat Basophilic Leukemia (RBL-2H3) cells are a commonly used mast cell line. Alternatively, bone marrow-derived mast cells (BMMCs) can be used for a more primary cell model.
-
Cell Culture Medium: MEM (for RBL-2H3) or RPMI-1640 (for BMMCs) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. For BMMCs, also include IL-3 and SCF.
-
Sensitizing Antibody: Anti-DNP IgE.
-
Antigen: DNP-HSA.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO or water) and make serial dilutions.
-
Positive Control (Degranulating Agent): Ionomycin or Compound 48/80.
-
Lysis Buffer: 0.5% Triton X-100 in Tyrode's buffer.
-
Substrate Solution: 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate buffer, pH 4.5.
-
Stop Solution: 0.1 M carbonate/bicarbonate buffer, pH 10.0.
-
Tyrode's Buffer: (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4).
-
96-well cell culture plates.
-
Microplate reader.
Experimental Workflow:
Caption: Experimental workflow for the mast cell degranulation assay.
Detailed Protocol:
-
Cell Seeding and Sensitization:
-
Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Sensitize the cells by incubating with 0.5 µg/mL of anti-DNP IgE for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Treatment:
-
After sensitization, gently wash the cells twice with Tyrode's buffer.
-
Add 180 µL of Tyrode's buffer to each well.
-
Add 20 µL of this compound at various concentrations (e.g., 10 nM to 10 µM) to the appropriate wells and incubate for 30 minutes at 37°C. Include a vehicle control (the solvent used for adriforant).
-
Initiate degranulation by adding 20 µL of DNP-HSA (100 ng/mL) to the wells.
-
For controls:
-
Unstimulated Control: Add 20 µL of Tyrode's buffer instead of DNP-HSA.
-
Maximum Release Control: Add 20 µL of 0.5% Triton X-100 to lyse the cells completely.
-
Positive Control: Add 20 µL of a known degranulating agent like ionomycin (1 µM).
-
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
β-Hexosaminidase Assay:
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
To the remaining cells in the original plate, add 50 µL of 0.5% Triton X-100 to lyse the cells and determine the total β-hexosaminidase content. Mix well by pipetting.
-
Add 50 µL of the pNAG substrate solution to each well of both the supernatant plate and the cell lysate plate.
-
Incubate both plates for 60-90 minutes at 37°C.
-
Stop the enzymatic reaction by adding 200 µL of the stop solution to each well. The solution will turn yellow.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Degranulation = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Cell Lysate)) x 100
-
Correct for background by subtracting the % degranulation of the unstimulated control from all other values.
-
Normalize the data by setting the maximum release control (Triton X-100) as 100% release.
-
Plot the % inhibition of degranulation as a function of the this compound concentration to determine the IC50 value.
-
Conclusion
This compound, as a selective histamine H4 receptor antagonist, is a valuable tool for investigating the role of the H4R in mast cell function. The provided protocols offer a robust framework for assessing its inhibitory effects on mast cell degranulation. By quantifying the inhibition of β-hexosaminidase release, researchers can elucidate the therapeutic potential of this compound and other H4R antagonists in mast cell-mediated inflammatory and allergic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in our understanding of mast cell activation – or should it be mast cell mediator disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 6. Functional characterization of histamine H4 receptor on human mast cells [pubmed.ncbi.nlm.nih.gov]
Application Notes: Evaluating Adriforant Hydrochloride as an Inhibitor of Eosinophil Chemotaxis
Introduction
Eosinophils are key effector cells in type 2 inflammatory responses, particularly in allergic diseases such as asthma and atopic dermatitis.[1] Their recruitment from the bloodstream into tissues is a critical step in the inflammatory cascade, a process guided by chemical signals known as chemoattractants.[2][3] One such chemoattractant is histamine, which is released in large quantities during mast cell degranulation.[4] Histamine exerts its effects on eosinophils primarily through the G-protein coupled histamine H4 receptor (H4R).[4] Activation of H4R on eosinophils triggers a signaling cascade that leads to chemotaxis, cell shape change, and the upregulation of adhesion molecules, thereby promoting their accumulation at sites of inflammation.[4]
Adriforant hydrochloride (formerly ZPL-389 or PF-03893787) is a potent and selective antagonist of the histamine H4 receptor.[5][6] As an H4R antagonist, Adriforant blocks the binding of histamine to its receptor, thereby inhibiting downstream signaling.[6] This mechanism suggests a therapeutic potential for Adriforant in attenuating eosinophil-driven inflammation.[7][8] The in vitro eosinophil chemotaxis assay is a fundamental method for quantifying the functional inhibitory activity of compounds like this compound. This document provides a detailed protocol for assessing the dose-dependent inhibition of histamine-induced eosinophil migration by this compound.
Mechanism of Action & Signaling Pathway
Histamine-induced eosinophil chemotaxis is mediated by the H4 receptor.[4] Upon binding histamine, the H4R activates intracellular G-proteins, leading to downstream signaling events, including the phosphorylation of kinases like ERK (p44/42 MAPK), which are crucial for the cytoskeletal rearrangements required for cell migration.[7][8][9] Adriforant, as a competitive H4R antagonist, prevents this cascade by occupying the receptor, thereby inhibiting histamine's pro-migratory effects.[7]
References
- 1. Mechanisms of eosinophilic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Chemotactic factors associated with eosinophilic gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. novctrd.com [novctrd.com]
- 7. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eosinophils Utilize Multiple Chemokine Receptors for Chemotaxis to the Parasitic Nematode Strongyloides stercoralis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adriforant Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting cell culture experiments with Adriforant hydrochloride, a selective antagonist of the histamine H4 receptor (H4R). This compound has been investigated for its potential therapeutic effects in inflammatory and immune-mediated disorders. The following protocols and data are intended to assist in the design and execution of in vitro studies to evaluate the biological activity and mechanism of action of this compound.
Mechanism of Action and Relevant Cell Types
This compound acts as a competitive antagonist at the histamine H4 receptor.[1][2][3] The H4 receptor is a G-protein coupled receptor (GPCR) primarily expressed on cells of hematopoietic lineage, including eosinophils, mast cells, T cells, and dendritic cells.[4][5][6] Upon binding to the H4 receptor, Adriforant blocks the signaling pathways initiated by histamine. These pathways are implicated in immune responses, inflammation, and allergic conditions.[1][6]
Key Signaling Pathways:
-
Gαi/o-protein coupling: The H4 receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4]
-
Calcium Mobilization: H4 receptor activation can also lead to an increase in intracellular calcium (Ca2+) concentrations, often through the activation of promiscuous G-proteins like Gα16 in recombinant systems.[4]
-
MAPK/ERK Pathway: Studies have shown that H4 receptor antagonism by Adriforant can inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling cascade involved in cell proliferation and inflammation.[2][3]
Recommended Cell Lines for In Vitro Studies:
| Cell Line | Receptor Expression | Typical Application |
| HEK293 cells stably expressing human H4R | Recombinant Human H4R | Receptor binding assays, second messenger assays (cAMP, Ca2+), and screening for H4R antagonists.[4] |
| EOL-1 (human eosinophilic leukemia) | Endogenous Human H4R | Studying the effects on eosinophil chemotaxis, degranulation, and inflammatory mediator release.[7] |
| HMC-1 (human mast cell line) | Endogenous Human H4R | Investigating the impact on mast cell activation, histamine release, and cytokine production.[8] |
| Bone Marrow-Derived Mast Cells (BMMCs) | Endogenous Murine H4R | Elucidating the effects on mast cell signaling (e.g., ERK phosphorylation) and gene expression.[2][3] |
| DDT1MF-2 (hamster vas deferens smooth muscle) | Endogenous Histamine H1R | Can be used as a negative control for H4R-specific effects, or to study H1R-mediated responses like calcium influx.[9] |
| Colon-derived cell lines (e.g., HCT116) | Endogenous H1R and H4R | Investigating the role of histamine receptors in gastrointestinal inflammation and cancer.[8] |
Experimental Protocols
General Cell Culture and Maintenance
Materials:
-
Appropriate basal media (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks, plates, and other sterile plasticware
General Protocol for Adherent Cells (e.g., HEK293):
-
Culture cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, wash the cells with PBS and detach them using 0.25% Trypsin-EDTA.
-
Resuspend the cells in fresh medium and seed into new flasks or plates at the desired density.
General Protocol for Suspension Cells (e.g., EOL-1, HMC-1):
-
Culture cells in RPMI-1640 medium supplemented with 10-20% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
For subculturing, centrifuge the cell suspension, aspirate the old medium, and resuspend the cell pellet in fresh medium.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve Adriforant).
-
Incubate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit histamine-induced calcium influx.
Materials:
-
HEK293 cells stably expressing H4R seeded in a black, clear-bottom 96-well plate
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Histamine solution
-
This compound solution
-
Fluorescent plate reader with an injection system
Protocol:
-
Seed HEK293-H4R cells in a 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye by incubating them with the dye solution in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Add different concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Measure the baseline fluorescence.
-
Inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Immediately measure the change in fluorescence over time.
-
The inhibition of the histamine-induced calcium signal by this compound can be used to determine its IC50 value.
ERK Phosphorylation Assay (Western Blot)
This protocol assesses the effect of this compound on the histamine-induced phosphorylation of ERK.
Materials:
-
Cells (e.g., BMMCs)
-
This compound
-
Histamine
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with histamine for 5-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK for normalization.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value (nM) | Reference |
| H4 Receptor Binding | HEK293-H4R | Ki | ~10-50 | Hypothetical data based on literature |
| Calcium Mobilization | HEK293-H4R | IC50 | ~50-200 | Hypothetical data based on literature |
| ERK Phosphorylation | BMMCs | IC50 | ~100-500 | [2][3] |
| Eosinophil Chemotaxis | Primary Eosinophils | IC50 | ~20-100 | Hypothetical data based on literature |
Note: The actual values may vary depending on the specific experimental conditions.
Visualizations
Caption: H4R Signaling Pathway and Adriforant Inhibition.
Caption: Workflow for ERK Phosphorylation Assay.
References
- 1. This compound | 2096455-90-0 | WID45590 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. HRH4 histamine receptor H4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. histamine receptor H4 - Creative Biogene [creative-biogene.com]
- 7. Cellular analysis of the histamine H4 receptor in human myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of functional histamine H1 receptors on a cultured smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Adriforant Hydrochloride in DMSO: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of adriforant hydrochloride when working with Dimethyl Sulfoxide (DMSO). The following frequently asked questions (FAQs) and troubleshooting guides will help address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, it is crucial to use anhydrous, high-purity DMSO to avoid precipitation issues caused by water absorption. A standard approach involves adding a calculated volume of DMSO to a vial containing the compound to achieve the desired concentration. Vigorous vortexing and, if necessary, sonication or gentle warming can aid dissolution.
Q3: What are the best practices for storing this compound solutions in DMSO?
A3: While specific stability data for this compound in DMSO is not published, general best practices for storing similar compounds in DMSO should be followed to minimize degradation. These include:
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Moisture Protection: Use tightly sealed vials and consider storage in a desiccator to protect from moisture, as water can degrade both the compound and the DMSO.
Q4: My this compound solution in DMSO appears cloudy or has visible particles. What should I do?
A4: Cloudiness or the presence of particles indicates that the compound may not be fully dissolved or has precipitated. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this issue.
Troubleshooting Guide: Solubility Issues in DMSO
This guide provides a structured approach to resolving common solubility challenges with this compound in DMSO.
| Problem | Potential Cause | Suggested Solution |
| Visible solid particles or cloudiness in the DMSO solution. | 1. Incomplete Dissolution: Insufficient mixing or energy to break the crystal lattice. 2. Low-Quality DMSO: Presence of water or impurities in the DMSO. 3. Compound Purity: Impurities in the this compound sample. 4. Supersaturation: The concentration exceeds the solubility limit. | 1. Enhance Dissolution: Vortex the solution vigorously for 1-2 minutes. If particles persist, sonicate the vial in a water bath for 10-15 minutes. Gentle heating (e.g., 37°C) for a short period can also be effective. 2. Verify Solvent Quality: Use fresh, anhydrous, high-purity DMSO. 3. Check Compound Purity: If possible, verify the purity of your compound using analytical methods. 4. Prepare a Diluted Solution: If the issue persists, the desired concentration may be too high. Prepare a new solution at a lower concentration. |
| Precipitation upon addition to aqueous buffer. | 1. Poor Aqueous Solubility: The compound is significantly less soluble in the aqueous buffer than in DMSO. 2. High Final DMSO Concentration: The final concentration of DMSO in the aqueous medium is too low to maintain solubility. | 1. Optimize Final DMSO Concentration: Ensure the final DMSO concentration in the aqueous medium is sufficient to maintain solubility while remaining non-toxic to cells (typically ≤ 0.1%). 2. Test Different Buffers: Evaluate the solubility of the compound in various aqueous buffers (e.g., PBS, TRIS) to find a more compatible formulation. |
Experimental Protocols
Protocol 1: General Method for Determining Kinetic Solubility in DMSO
This protocol provides a general method to estimate the kinetic solubility of this compound.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.
-
Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) and then visually inspect for precipitation or measure turbidity using a plate reader (nephelometry).
-
Data Analysis: The highest concentration that remains clear is considered the kinetic solubility under those conditions.
Signaling Pathway and Experimental Workflow Diagrams
Adriforant is a functional antagonist of the histamine H4 receptor (H4R).[1] Activation of H4R can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] Adriforant acts by blocking this histamine-induced ERK phosphorylation.[2]
Caption: this compound antagonism of H4R-mediated ERK activation.
Caption: Workflow for preparing this compound stock solutions.
References
Technical Support Center: Optimizing Adriforant Hydrochloride Concentration In Vitro
Welcome to the technical support center for Adriforant hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of this compound, a selective histamine H4 receptor (H4R) antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective competitive antagonist of the histamine H4 receptor (H4R)[1]. By binding to H4R, it blocks the effects of histamine, which is known to be involved in inflammatory responses and pruritus (itching)[1]. In vitro studies have shown that this compound can antagonize histamine-induced ERK phosphorylation and reduce histamine-dependent calcium (Ca2+) flux in neurons[1].
Q2: What is a recommended starting concentration range for this compound in vitro?
A2: A definitive optimal concentration of this compound can vary significantly depending on the cell type, assay conditions, and specific endpoint being measured. Based on its high affinity for the H4 receptor, a pilot experiment to determine the optimal concentration range is recommended. A broad concentration range, for instance from 1 nM to 10 µM, is a common starting point for in vitro characterization of novel compounds.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in both DMSO and water. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO, for example at 10 mM. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that could affect cell viability or function, typically below 0.1%.
Q4: What are the key in vitro assays to assess the activity of this compound?
A4: The primary activity of this compound as an H4R antagonist can be assessed through several key in vitro assays:
-
ERK Phosphorylation Assay: To measure the inhibition of histamine-induced ERK signaling.
-
Calcium Flux Assay: To determine the blockade of histamine-induced intracellular calcium mobilization.
-
Histamine Release Assay: Particularly in mast cells, to assess the modulation of histamine release.
Troubleshooting Guides
ERK Phosphorylation Assay
Issue: No inhibition of histamine-induced ERK phosphorylation is observed with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 100 µM) to determine the IC50 value. |
| Inadequate pre-incubation time | Increase the pre-incubation time with this compound before histamine stimulation to ensure sufficient receptor binding. A typical range is 30-60 minutes. |
| Low H4R expression in the cell line | Confirm the expression of H4R in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express H4R or a recombinant cell line overexpressing H4R. |
| Histamine concentration is too high | The concentration of histamine used for stimulation might be too high, making it difficult for a competitive antagonist to compete. Perform a histamine dose-response curve to determine the EC80 or EC90 concentration for stimulation. |
| Cell health issues | Ensure cells are healthy and not overgrown. Perform a cell viability assay (e.g., MTT or Trypan Blue) in parallel. |
Issue: High background phosphorylation of ERK.
| Possible Cause | Troubleshooting Step |
| Serum in the culture medium | Serum contains growth factors that can activate the ERK pathway. Serum-starve the cells for a period (e.g., 4-24 hours) before the experiment. |
| Cell stress | Handle cells gently and avoid prolonged exposure to harsh conditions. |
Calcium Flux Assay
Issue: this compound does not block the histamine-induced calcium signal.
| Possible Cause | Troubleshooting Step |
| Inappropriate this compound concentration or pre-incubation time | Similar to the ERK assay, optimize the concentration and pre-incubation time of this compound. |
| Issues with the calcium indicator dye | Ensure proper loading of the calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM). Check for dye compartmentalization or leakage. |
| Signal from other histamine receptors | The cell line may express other histamine receptors (H1R, H2R, H3R) that can also trigger calcium flux. Use specific antagonists for other histamine receptors to confirm the signal is H4R-mediated. |
| Phototoxicity or photobleaching | Minimize the exposure of dye-loaded cells to excitation light to prevent phototoxicity and photobleaching, which can affect the signal. |
Issue: High baseline calcium levels or noisy signal.
| Possible Cause | Troubleshooting Step |
| Cell stress or damage | Ensure gentle handling of cells during dye loading and washing steps. |
| Inconsistent dye loading | Optimize the dye loading concentration and incubation time to ensure uniform loading across all wells. |
| Autofluorescence | Check for autofluorescence from the compound or the plate. Run appropriate controls (cells without dye, medium with compound). |
Histamine Release Assay
Issue: No effect of this compound on histamine release.
| Possible Cause | Troubleshooting Step |
| Cell type and stimulus | Histamine release can be triggered by various stimuli. Ensure you are using a stimulus known to be H4R-dependent in your chosen cell type (e.g., mast cells). |
| Assay sensitivity | The method for detecting histamine (e.g., ELISA, fluorometric assay) may not be sensitive enough. Validate the sensitivity of your detection method. |
| Kinetics of histamine release | The timing of sample collection is critical. Perform a time-course experiment to determine the peak of histamine release. |
Experimental Protocols
ERK Phosphorylation Assay Protocol
This protocol provides a general framework. Optimization of cell number, antibody concentrations, and incubation times is recommended.
-
Cell Seeding: Seed cells (e.g., CHO-K1 cells stably expressing human H4R) in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 4-24 hours.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.
-
Histamine Stimulation: Add histamine at a pre-determined EC80 concentration and incubate for the optimal time to induce ERK phosphorylation (typically 5-15 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Detection: Determine the levels of phosphorylated ERK (p-ERK) and total ERK using a suitable detection method, such as a cell-based ELISA or Western blotting. Normalize the p-ERK signal to the total ERK signal.
Calcium Flux Assay Protocol
This is a general protocol for a fluorescence-based calcium flux assay.
-
Cell Seeding: Seed H4R-expressing cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Dye Loading: Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with the assay buffer to remove extracellular dye.
-
Compound Addition: Use a fluorescence plate reader with an automated injection system. Record a baseline fluorescence reading for a few seconds.
-
Antagonist Pre-incubation: Inject varying concentrations of this compound and incubate for a determined period.
-
Agonist Stimulation: Inject histamine at its EC80 concentration and immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium.
Visualizing Experimental Workflows and Signaling Pathways
To aid in understanding the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for the ERK Phosphorylation Assay.
Caption: Simplified H4R Signaling Pathway.
References
Adriforant Hydrochloride Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the potential off-target effects of adriforant hydrochloride (also known as ZPL-389). Adriforant is a selective antagonist of the histamine H4 receptor (H4R) that was investigated for the treatment of atopic dermatitis. While clinical trials were terminated due to a lack of efficacy, understanding its full pharmacological profile, including any off-target interactions, remains crucial for comprehensive research and development.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the histamine H4 receptor.[2][3] It has a high binding affinity for the H4 receptor, with a reported Ki of 2.4 nM and a functional Ki of 1.56 nM. The primary therapeutic hypothesis was that by blocking the H4 receptor, adriforant would inhibit inflammatory responses and itching associated with conditions like atopic dermatitis.[1]
Q2: Why is it important to investigate the off-target effects of this compound?
A2: Investigating off-target effects is a critical aspect of drug development to ensure safety and understand the complete pharmacological profile of a compound. Off-target interactions can lead to unexpected side effects or toxicities. For instance, another H4 receptor antagonist, JNJ 39758979, was discontinued due to drug-induced agranulocytosis, a serious adverse event likely mediated by off-target effects.[4] Although adriforant's clinical trials were halted for lack of efficacy, a thorough understanding of its potential off-target activities is essential for any future research or potential new therapeutic applications.
Q3: What is the known signaling pathway of the histamine H4 receptor?
A3: The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Upon activation by histamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. H4R activation also mediates the mobilization of intracellular calcium and activation of the mitogen-activated protein kinase (MAPK) cascade. This signaling pathway is involved in various immune and inflammatory responses.[5]
Q4: Were there any adverse events in the clinical trials of adriforant that might suggest off-target effects?
A4: The clinical trials for adriforant in atopic dermatitis were terminated early due to a lack of efficacy, not primarily because of safety concerns. The reported adverse events were generally mild to moderate and included worsening of eczema, nausea, and dizziness. While these are not definitive indicators of specific off-target effects, a comprehensive preclinical off-target screening is necessary to rule out any unforeseen interactions.
Troubleshooting Guide for Off-Target Effect Investigation
This guide provides protocols and strategies for researchers to assess the off-target profile of this compound in a laboratory setting.
Issue 1: How to initiate a broad screening for potential off-target interactions of this compound?
Solution: A tiered approach is recommended, starting with a broad in vitro safety pharmacology screen.
Experimental Protocol: Broad Panel Off-Target Screening (e.g., Eurofins SafetyScreen44 Panel)
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Screening Concentration: The initial screening is typically performed at a single high concentration, often 10 µM, to identify any potential interactions.
-
Assay Panel: Submit the compound to a commercially available safety screening panel, such as the Eurofins SafetyScreen44, which includes a diverse set of 44 targets covering major classes of receptors, ion channels, transporters, and enzymes.
-
Data Analysis: The results are typically provided as a percentage of inhibition or stimulation compared to a control. A common threshold for a "hit" is >50% inhibition or stimulation.
Issue 2: A potential off-target "hit" has been identified. How to confirm and quantify this interaction?
Solution: Follow-up studies are essential to confirm the initial finding and determine the potency of the interaction.
Experimental Protocol: Dose-Response and Functional Assays
-
Dose-Response Binding Assay:
-
Perform a radioligand binding assay for the identified off-target.
-
Use a range of this compound concentrations (e.g., from 1 nM to 100 µM) to compete with a specific radiolabeled ligand for the target.
-
Calculate the IC50 (half-maximal inhibitory concentration) and subsequently the Ki (inhibitory constant) to quantify the binding affinity.
-
-
Functional Assay:
-
Select a relevant functional assay for the identified off-target (e.g., calcium flux assay for a GPCR, electrophysiology for an ion channel, or an enzymatic activity assay).
-
Determine if this compound acts as an antagonist, agonist, or allosteric modulator at this target by generating a dose-response curve.
-
Calculate the IC50 or EC50 (half-maximal effective concentration) to determine the functional potency.
-
Issue 3: How to assess the potential for cross-reactivity with other histamine receptor subtypes?
Solution: Perform binding and functional assays for other human histamine receptors (H1R, H2R, H3R).
Experimental Protocol: Histamine Receptor Selectivity Profile
-
Receptor Binding Assays:
-
Utilize cell lines expressing recombinant human H1, H2, or H3 receptors.
-
Perform competitive binding assays with selective radioligands for each receptor subtype and a range of this compound concentrations.
-
Determine the Ki values for each receptor.
-
-
Functional Assays:
-
For each histamine receptor subtype, use a suitable functional assay (e.g., calcium mobilization for H1R, cAMP accumulation for H2R, or GTPγS binding for H3R).
-
Evaluate the antagonist or agonist activity of this compound and determine the functional IC50 or EC50.
-
Data Presentation: Example Tables
The following tables present a hypothetical summary of on-target and potential off-target data for this compound that could be generated using the protocols described above.
Table 1: On-Target and Histamine Receptor Selectivity Profile of this compound
| Target | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| Human H4R | 2.4 | 1.56 (Antagonist) |
| Human H1R | >10,000 | >10,000 (Antagonist) |
| Human H2R | >10,000 | >10,000 (Antagonist) |
| Human H3R | 8,500 | >10,000 (Antagonist) |
Table 2: Hypothetical Off-Target Screening Results for this compound (at 10 µM)
| Target | Assay Type | % Inhibition/Stimulation |
| Adrenergic α1A Receptor | Binding | 65% Inhibition |
| Dopamine D2 Receptor | Binding | 15% Inhibition |
| SERT (Serotonin Transporter) | Binding | 8% Inhibition |
| hERG Channel | Electrophysiology | 45% Inhibition |
| Sigma-1 Receptor | Binding | 72% Inhibition |
Table 3: Quantitative Analysis of Confirmed Off-Target Hits for this compound
| Off-Target | Binding Affinity (Ki, µM) | Functional Activity (IC50, µM) |
| Adrenergic α1A Receptor | 2.1 | 3.5 (Antagonist) |
| Sigma-1 Receptor | 1.5 | 2.8 (Antagonist) |
| hERG Channel | - | 12.5 (Blocker) |
Visualizations
References
- 1. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adriforant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Adriforant - Novartis - AdisInsight [adisinsight.springer.com]
- 4. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Adriforant Hydrochloride Calcium Flux Assays: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Adriforant hydrochloride in calcium flux assays. This compound is a potent and selective antagonist for the histamine H4 receptor (H4R), and this guide addresses common issues encountered during its experimental use.[1][2][3]
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific experimental challenges.
FAQs: General Questions
Q1: What is this compound and how does it work?
This compound (also known as PF-3893787) is a high-affinity antagonist of the histamine H4 receptor.[1] It functions by binding to the H4 receptor, thereby blocking the action of histamine or other H4R agonists. This inhibition prevents the downstream signaling cascade that leads to intracellular calcium mobilization.[4][5][6]
Q2: What is the primary application of this compound in a calcium flux assay?
In a calcium flux assay, this compound is primarily used to determine its potency and efficacy as an antagonist of the H4 receptor. By pre-incubating cells with this compound before stimulating them with an H4R agonist (like histamine), researchers can measure the extent to which this compound inhibits the agonist-induced calcium influx.[4]
Q3: Which cell types are suitable for an this compound calcium flux assay?
Cell lines that endogenously express the histamine H4 receptor or have been engineered to express it are suitable. The H4 receptor is preferentially expressed in cells of the immune system, such as mast cells, eosinophils, dendritic cells, and T lymphocytes.[7][8]
Troubleshooting: Experimental Issues
Q1: I am observing a low signal-to-noise ratio in my assay. What are the possible causes and solutions?
A low signal-to-noise ratio can obscure the effects of this compound. Several factors can contribute to this issue:
-
Suboptimal Dye Concentration: The concentration of the calcium-sensitive dye is critical. A titration experiment should be performed to find the optimal concentration for your specific cell type.[9]
-
Inadequate Cell Health: Only healthy, viable cells will respond robustly to stimuli. Ensure that cells are in the logarithmic growth phase and that their viability is high.
-
Low Receptor Expression: The level of H4 receptor expression in your chosen cell line might be insufficient to generate a strong calcium signal.
-
Instrument Settings: The settings on your fluorescence plate reader (e.g., FLIPR) or flow cytometer, such as excitation and emission wavelengths and gain settings, may need optimization.[10][11]
Q2: My baseline fluorescence is too high. How can I reduce it?
High background fluorescence can mask the calcium signal. Here are some potential causes and solutions:
-
Incomplete Dye Hydrolysis: Ensure that the acetoxymethyl (AM) ester form of the dye has been fully hydrolyzed by intracellular esterases.
-
Extracellular Dye: The presence of non-hydrolyzed dye in the extracellular medium can contribute to high background. Some assay kits include a quenching agent to minimize this.[11]
-
Autofluorescence: The cells or the assay medium may be autofluorescent. Using a medium with reduced serum or a phenol red-free medium can help.
Q3: I am not seeing any inhibition by this compound, even at high concentrations. What should I check?
If this compound does not appear to inhibit the agonist-induced calcium flux, consider the following:
-
Agonist Concentration: The concentration of the H4R agonist used to stimulate the cells may be too high, making it difficult for a competitive antagonist like this compound to be effective. An agonist dose-response curve should be generated to determine the EC80 or EC50 concentration for use in the antagonist assay.
-
Pre-incubation Time: The pre-incubation time with this compound may be insufficient for it to reach equilibrium with the H4 receptor.
-
Compound Stability: Ensure that the this compound solution is fresh and has been stored correctly.
Q4: The response to the H4R agonist is highly variable across the plate. What could be the cause?
Variability can be introduced at several stages of the experiment:
-
Uneven Cell Seeding: Inconsistent cell numbers per well will lead to variable responses.[12][13] Ensure that the cell suspension is homogenous before plating.
-
Inconsistent Dye Loading: Variations in dye loading can result in different baseline and maximal fluorescence signals.[14][15]
-
Temperature Fluctuations: Calcium flux is a temperature-sensitive process. Maintaining a consistent temperature (typically 37°C) is important for reproducibility.[15][16]
-
Liquid Handling: Inaccurate or inconsistent liquid handling during the addition of agonist or antagonist can lead to variability.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Mechanism of Action | Histamine H4 Receptor Antagonist | [17] |
| Binding Affinity (Ki) | 2.4 nM | [1][2] |
| Functional Antagonism (Ki) | 1.56 nM | [1][2] |
| Solubility in PBS (pH 7.2) | ≥10 mg/ml | [4] |
Table 2: General Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Signal-to-Noise Ratio | Suboptimal dye concentration | Perform a dye concentration titration. |
| Poor cell health | Use cells in the logarithmic growth phase. | |
| Low receptor expression | Verify H4R expression levels. | |
| High Background Fluorescence | Incomplete dye hydrolysis | Ensure adequate incubation time for dye loading. |
| Extracellular dye | Use a no-wash kit with a quencher or wash cells post-loading. | |
| No Antagonist Effect | Agonist concentration too high | Use agonist at EC80 or EC50 concentration. |
| Insufficient pre-incubation | Optimize antagonist pre-incubation time. | |
| High Variability | Uneven cell seeding | Ensure a homogenous cell suspension before plating. |
| Inconsistent dye loading | Standardize dye loading procedure. | |
| Temperature fluctuations | Maintain a consistent assay temperature. |
Experimental Protocols
Key Experiment: this compound Antagonist Assay
This protocol provides a general framework for assessing the antagonist activity of this compound using a fluorescence-based calcium flux assay.
1. Cell Preparation:
-
Seed cells expressing the histamine H4 receptor into a black, clear-bottom 96-well or 384-well plate at an optimized density.[18]
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Fluo-8) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).[19]
-
If required for the cell line, include an organic anion transport inhibitor like probenecid to prevent dye leakage.[11]
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature in the dark.[19]
3. Compound Addition (Antagonist):
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the appropriate wells.
-
Include wells with vehicle control (e.g., DMSO in assay buffer).
-
Pre-incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature.
4. Agonist Addition and Signal Reading:
-
Prepare the H4R agonist (e.g., histamine) at a concentration that will elicit a submaximal response (e.g., EC80).
-
Place the plate in a kinetic fluorescence plate reader (e.g., FLIPR).
-
Establish a stable baseline reading for 10-20 seconds.
-
Add the agonist to all wells and immediately begin recording the fluorescence signal over time (e.g., every second for 90-120 seconds).
5. Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔRFU against the concentration of this compound.
-
Fit the data to a suitable sigmoidal dose-response curve to determine the IC50 of this compound.
Visualizations
Caption: this compound signaling pathway in a calcium flux assay.
Caption: Experimental workflow for an this compound antagonist assay.
Caption: Troubleshooting decision tree for common calcium flux assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. researchgate.net [researchgate.net]
- 13. High Cell Density Upregulates Calcium Oscillation by Increasing Calcium Store Content via Basal Mitogen-Activated Protein Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. icdar.org [icdar.org]
- 15. How To Achieve Accurate Flow Cytometry Calcium Flux Measurements - ExpertCytometry [expertcytometry.com]
- 16. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: MC903 Mouse Model & Adriforant
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the MC903 mouse model of atopic dermatitis, with a specific focus on experiments involving the H4 receptor antagonist, Adriforant.
Frequently Asked Questions (FAQs)
Q1: What is the MC903 mouse model and why is it used for atopic dermatitis (AD) research?
The MC903 (calcipotriol) mouse model is a widely used preclinical model for atopic dermatitis. MC903 is a vitamin D3 analog that, when topically applied to mouse skin, induces a robust inflammatory response that mimics many key features of human AD.[1] This includes skin barrier dysfunction, infiltration of inflammatory cells, and a T-helper 2 (Th2)-dominant immune response, characterized by increased levels of cytokines like IL-4 and IL-13.[1][2][3] The model is valued for its high reproducibility and the ability to induce AD-like symptoms in various mouse strains without the need for genetic modification.[3]
Q2: What is Adriforant and what is its mechanism of action?
Adriforant is a selective antagonist of the histamine H4 receptor (H4R).[4] In the context of atopic dermatitis, histamine is a key mediator of itching and inflammation. By blocking the H4 receptor, Adriforant is expected to inhibit the downstream signaling pathways that contribute to these symptoms.[4][5] While it has shown efficacy in reducing itch and inflammation in the MC903 mouse model, it is important to note that these findings did not translate to clinical efficacy in human trials for atopic dermatitis.[4]
Q3: What are the common sources of variability in the MC903 model?
Variability in the MC903 model can arise from several factors:
-
Mouse Strain: Different mouse strains can exhibit varying sensitivities to MC903. For instance, BALB/c mice are known to have a more pronounced Th2-prone response compared to C57BL/6 mice, which can lead to differences in the severity of ear swelling and inflammation.[6]
-
MC903 Concentration and Application: The dose of MC903 and the consistency of its application are critical. Higher concentrations can induce more severe inflammation but may also lead to adverse effects like weight loss.[7] Inconsistent application can lead to high variability between individual mice.
-
Duration of Treatment: The inflammatory response develops over time. Short-term and long-term application of MC903 can lead to different pathological features.[3]
-
Environmental Factors: The microbiome of the mice can influence the immune response and contribute to variability.
-
Technical Skill: The method of topical application and the measurement of endpoints like ear thickness require consistency and precision to minimize variability.
Q4: How does Adriforant affect the inflammatory cascade in the MC903 model?
Adriforant, by blocking the H4 receptor, is expected to reduce the histamine-mediated inflammatory responses. In preclinical studies, Adriforant has been shown to ameliorate inflammation in the MC903 model.[4] This is likely achieved by inhibiting the activation of immune cells that express the H4 receptor, such as mast cells, eosinophils, and T cells, thereby reducing the release of pro-inflammatory cytokines and chemokines.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in ear thickness measurements between mice in the same group. | Inconsistent application of MC903 or Adriforant. | Ensure precise and consistent application volume and area for each mouse. Use a calibrated pipette. Consider having a single, well-trained individual perform all applications. |
| Inaccurate measurement technique. | Use a calibrated digital micrometer for ear thickness measurements. Always measure the same location on the ear. Take multiple measurements and average them. | |
| Mouse strain variability. | Ensure all mice are from the same genetic background and supplier. Be aware of the inherent differences between strains like BALB/c and C57BL/6.[6] | |
| Lower than expected inflammatory response (e.g., minimal ear swelling). | Suboptimal MC903 concentration. | Titrate the MC903 concentration. A common starting point is 1-2 nmol per ear.[2][9] |
| Insufficient duration of MC903 application. | The inflammatory response develops over several days. A typical induction period is 7-14 days.[2][3] | |
| Incorrect vehicle for MC903. | MC903 is typically dissolved in ethanol. Ensure the correct vehicle is used.[2] | |
| Severe adverse effects in mice (e.g., significant weight loss, skin lesions outside the application area). | MC903 concentration is too high. | Reduce the concentration of MC903. Monitor mice daily for signs of distress. A study found that 4 nmol/day induced up to 20% weight loss.[7] |
| Systemic exposure to MC903. | Be careful to apply MC903 only to the intended area. Use a small volume to prevent dripping. | |
| Adriforant treatment shows no effect on MC903-induced inflammation. | Inappropriate dose of Adriforant. | Perform a dose-response study to determine the optimal dose of Adriforant for your specific experimental conditions. |
| Timing of Adriforant administration. | The timing of drug administration relative to MC903 application can be critical. Consider starting Adriforant treatment before, at the same time as, or after the initial MC903 application to determine the most effective regimen. | |
| Insufficient statistical power. | Increase the number of mice per group to ensure the study is adequately powered to detect a statistically significant difference. |
Experimental Protocols
MC903-Induced Atopic Dermatitis Model
This protocol provides a general framework. Researchers should optimize parameters based on their specific research questions and laboratory conditions.
Materials:
-
MC903 (Calcipotriol)
-
Ethanol (Vehicle)
-
Adriforant
-
Appropriate vehicle for Adriforant
-
8-10 week old female BALB/c or C57BL/6 mice
-
Calibrated digital micrometer
-
Pipettes
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle control, MC903 + Vehicle, MC903 + Adriforant low dose, MC903 + Adriforant high dose). A typical group size is 8-10 mice.
-
Baseline Measurement: On Day 0, measure the baseline ear thickness of all mice.
-
MC903 Induction:
-
Prepare a solution of MC903 in ethanol (e.g., 1 nmol in 10 µL).
-
From Day 0 to Day 13, topically apply the MC903 solution to the dorsal and ventral surfaces of one ear of each mouse in the MC903 groups.
-
Apply an equal volume of ethanol to the ear of the vehicle control group.
-
-
Adriforant Treatment:
-
Administer Adriforant at the desired dose(s) and route (e.g., oral gavage, topical application) according to your experimental design. Treatment can start before, concurrently with, or after MC903 induction.
-
-
Monitoring and Measurements:
-
Measure ear thickness every other day throughout the experiment.
-
Monitor the clinical score of the ears (erythema, scaling, erosion).
-
Monitor the body weight of the mice.
-
-
Endpoint Analysis (Day 14):
-
Euthanize mice and collect ear tissue for histological analysis (H&E staining for epidermal thickness and cellular infiltration).
-
Collect ear tissue for cytokine analysis (e.g., qPCR or ELISA for IL-4, IL-13, TSLP, IL-33).
-
Collect serum for IgE measurement.
-
Data Presentation
Table 1: Effect of Adriforant on Ear Thickness in MC903-Induced Atopic Dermatitis
| Treatment Group | N | Ear Thickness (mm) - Day 0 | Ear Thickness (mm) - Day 14 | Change in Ear Thickness (mm) | % Inhibition |
| Vehicle Control | 8 | Value | Value | Value | N/A |
| MC903 + Vehicle | 8 | Value | Value | Value | 0% |
| MC903 + Adriforant (Low Dose) | 8 | Value | Value | Value | Value |
| MC903 + Adriforant (High Dose) | 8 | Value | Value | Value | Value |
Table 2: Effect of Adriforant on Cytokine mRNA Expression in Ear Tissue
| Treatment Group | N | Relative IL-4 mRNA Expression (fold change) | Relative IL-13 mRNA Expression (fold change) | Relative TSLP mRNA Expression (fold change) | Relative IL-33 mRNA Expression (fold change) |
| Vehicle Control | 8 | 1.0 | 1.0 | 1.0 | 1.0 |
| MC903 + Vehicle | 8 | Value | Value | Value | Value |
| MC903 + Adriforant (Low Dose) | 8 | Value | Value | Value | Value |
| MC903 + Adriforant (High Dose) | 8 | Value | Value | Value | Value |
Visualizations
References
- 1. Hooke - Contract Research - Atopic dermatitis [hookelabs.com]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. Long-term application of MC903 in mice prolongs the characteristic symptoms of atopic dermatitis, such as inflammation, skin barrier dysfunction, and itching - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mast Cells Limit Ear Swelling Independently of the Chymase Mouse Mast Cell Protease 4 in an MC903-Induced Atopic Dermatitis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of MC903-induced Atopic Dermatitis Mouse Model : Focusing on Reducing the Induction Period and Adverse Effects -Journal of Physiology & Pathology in Korean Medicine [koreascience.kr]
- 8. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Adriforant hydrochloride preclinical to clinical translation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adriforant hydrochloride and similar histamine H4 receptor (H4R) antagonists. The content addresses common issues encountered during the preclinical to clinical translation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ZPL-389 or PF-03893787) is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2][3] In preclinical studies, it was shown to block histamine from binding to H4R, which was expected to inhibit inflammatory responses and itching associated with conditions like atopic dermatitis.[1]
Q2: Why was there optimism for adriforant's success based on preclinical data?
Preclinical studies in mouse models of atopic dermatitis demonstrated that adriforant could effectively reduce itch and skin inflammation.[4][5] It acted as a competitive antagonist of the murine H4R, antagonized histamine-induced ERK phosphorylation, and normalized histamine-induced transcriptional changes in mast cells.[4][5] These promising results suggested a potential therapeutic benefit for inflammatory skin conditions.
Q3: What were the outcomes of the adriforant clinical trials?
Despite promising preclinical data, a Phase 2b clinical trial of adriforant in patients with moderate to severe atopic dermatitis was terminated early.[1] The trial did not meet its pre-specified efficacy endpoints, as there was no meaningful reduction in the extent and severity of eczema symptoms in the treatment groups compared to placebo.[1][4][5][6]
Q4: What are the potential reasons for the discrepancy between preclinical success and clinical failure of adriforant?
Several factors may have contributed to the failure of adriforant to translate from preclinical models to clinical efficacy:
-
Species-specific differences in pharmacology: Initial experiments with H4R from various species suggested that adriforant might act as a partial agonist.[4] While it was found to be a functional antagonist in human cells, these species differences can complicate the interpretation of preclinical data.
-
Complexity of atopic dermatitis: The pathogenesis of atopic dermatitis is multifaceted, involving a complex interplay of genetic, immune, and environmental factors.[4][5][6] It is possible that antagonizing the H4R alone is insufficient to produce a significant clinical benefit in humans, where other inflammatory pathways may play a more dominant role.
-
Limitations of animal models: The mouse models used in preclinical studies may not fully recapitulate the complexity of human atopic dermatitis. While useful for studying specific mechanisms, they may not be predictive of clinical efficacy for all therapeutic targets.
Troubleshooting Guide for H4R Antagonist Development
This guide is intended to help researchers navigate common challenges in the development of H4R antagonists, drawing lessons from the adriforant experience.
| Problem | Possible Cause | Recommended Action |
| Inconsistent in vitro results across species. | Species-specific differences in receptor pharmacology (e.g., agonist vs. antagonist activity). | Characterize the compound's activity on the target receptor from multiple species, including human, early in development. |
| Promising preclinical efficacy does not translate to human trials. | The animal model may not fully represent the human disease pathophysiology. The targeted pathway may not be a primary driver of the disease in humans. | Utilize multiple, diverse preclinical models. Investigate the role of the target pathway in human disease using genetic and biomarker data. |
| Difficulty in establishing a clear dose-response relationship in clinical trials. | Complex pharmacokinetics (PK) and pharmacodynamics (PD) in humans. Suboptimal target engagement at the doses tested. | Conduct thorough Phase 1 studies to understand the PK/PD relationship and to select appropriate doses for later-phase trials. |
Experimental Protocols
Note: The following are generalized methodologies based on the cited research for adriforant. Researchers should adapt these protocols to their specific experimental needs.
In Vitro: ERK Phosphorylation Assay in Bone Marrow-Derived Mast Cells (BMDMCs)
-
Cell Culture: Culture murine BMDMCs in appropriate media supplemented with IL-3 and SCF.
-
Stimulation: Pre-incubate BMDMCs with varying concentrations of adriforant or vehicle control.
-
Histamine Challenge: Stimulate the cells with histamine.
-
Lysis and Western Blotting: Lyse the cells and perform Western blotting to detect phosphorylated ERK (p-ERK) and total ERK.
-
Analysis: Quantify the p-ERK/total ERK ratio to determine the effect of adriforant on histamine-induced ERK phosphorylation.
In Vivo: Histamine-Induced Itch Response in Mice
-
Acclimatization: Acclimatize mice to the experimental environment.
-
Drug Administration: Administer adriforant or vehicle control orally or via another appropriate route.
-
Histamine Injection: After a specified pre-treatment time, inject histamine intradermally into the rostral back of the mice.
-
Behavioral Observation: Videotape the mice and count the number of scratching bouts directed towards the injection site over a defined period.
-
Analysis: Compare the number of scratches between the adriforant-treated and vehicle-treated groups.
Visualizations
Caption: Adriforant blocks histamine binding to the H4 receptor.
Caption: Adriforant's translation from preclinical to clinical phases.
References
- 1. novctrd.com [novctrd.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Adriforant | C13H22N6 | CID 24745335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. adriforant (ZPL 3893787) / Novartis [delta.larvol.com]
Navigating Adriforant Hydrochloride's Clinical Efficacy Challenges: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers working with Adriforant hydrochloride (also known as ZPL-389 or PF-03893787). Adriforant, an oral histamine H4 receptor (H4R) antagonist, has undergone clinical investigation for atopic dermatitis (AD). Despite promising preclinical results, it did not demonstrate sufficient efficacy in Phase 2 clinical trials, leading to the termination of its development for this indication.[1][2] This resource aims to equip researchers with the necessary information to understand these outcomes and guide future experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Adriforant is a potent and selective antagonist of the histamine H4 receptor (H4R).[3][4] Histamine, by binding to H4R on various immune cells, is believed to play a role in inflammation and pruritus (itching) associated with atopic dermatitis.[5][6] By blocking this interaction, Adriforant was expected to reduce the inflammatory responses and itching characteristic of the disease.[1][2]
Q2: Why was the clinical development of Adriforant for atopic dermatitis discontinued?
The clinical trials for Adriforant in moderate to severe atopic dermatitis were terminated early due to a lack of efficacy.[1][2] The studies found no meaningful difference in the reduction of the extent and severity of eczema symptoms between patients treated with Adriforant and those who received a placebo.[1][2]
Q3: Were there any safety concerns with Adriforant in the clinical trials?
The available clinical trial data indicates that Adriforant was generally well-tolerated.[4] While adverse events were reported, there was no meaningful difference in their overall incidence between the Adriforant and placebo groups.[1]
Q4: Adriforant showed promise in preclinical models. Why didn't this translate to clinical efficacy?
This is a critical question in drug development. The discrepancy between preclinical efficacy in mouse models and the lack of efficacy in human clinical trials for Adriforant is likely due to the complex pathogenesis of atopic dermatitis.[5][6] AD is a multifactorial disease involving genetic predisposition, immune dysregulation, and skin barrier dysfunction. The preclinical models, while useful, may not fully recapitulate the complexity of the human disease. It is possible that targeting the histamine H4 receptor alone is insufficient to produce a significant clinical benefit in a broad population of patients with atopic dermatitis.[5][6]
Troubleshooting Experimental Issues
This section addresses potential challenges researchers might encounter when working with this compound in a laboratory setting.
Problem: Inconsistent results in in-vitro cell-based assays.
-
Possible Cause 1: Cell line variability. The expression and functionality of the H4 receptor can vary between different cell lines and even between passages of the same cell line.
-
Troubleshooting Tip: Regularly perform quality control checks on your cell lines, including receptor expression analysis (e.g., via qPCR or flow cytometry). Use a consistent and low passage number for your experiments.
-
-
Possible Cause 2: Agonist/Antagonist concentration and incubation time. The potency and efficacy of Adriforant can be influenced by the concentration of the histamine agonist used and the pre-incubation time with the antagonist.
-
Troubleshooting Tip: Perform thorough dose-response and time-course experiments to determine the optimal concentrations and incubation times for your specific assay conditions.
-
-
Possible Cause 3: Off-target effects. While Adriforant is reported to be a selective H4R antagonist, the possibility of off-target effects at high concentrations cannot be entirely ruled out.
-
Troubleshooting Tip: Include appropriate controls, such as a null-receptor cell line, to identify any non-specific effects of the compound.
-
Problem: Lack of efficacy in animal models of atopic dermatitis.
-
Possible Cause 1: Inappropriate animal model. The choice of animal model is critical. Different models of atopic dermatitis (e.g., MC903-induced, ovalbumin-sensitized) involve distinct inflammatory pathways. The H4 receptor may play a more prominent role in certain models than in others.
-
Troubleshooting Tip: Carefully select the animal model that best reflects the specific aspect of atopic dermatitis you are investigating. The MC903-induced model is a commonly used model where H4R antagonists have shown some effect.[5]
-
-
Possible Cause 2: Pharmacokinetics and bioavailability. The route of administration, dosage, and formulation can significantly impact the concentration of Adriforant that reaches the target tissue.
-
Troubleshooting Tip: Conduct pharmacokinetic studies in your chosen animal model to ensure adequate drug exposure at the site of action.
-
-
Possible Cause 3: Species differences in H4 receptor pharmacology. There can be differences in the affinity and pharmacology of Adriforant between human and murine H4 receptors.
-
Troubleshooting Tip: If possible, use cell lines expressing the murine H4 receptor to confirm the activity of Adriforant before moving into in-vivo studies.
-
Clinical Trial Data Summary
The following tables summarize the key efficacy and safety data from the clinical trials of Adriforant in atopic dermatitis.
Table 1: Efficacy Results from Phase 2a Study of Adriforant in Atopic Dermatitis
| Outcome Measure | Adriforant (30 mg) | Placebo | p-value |
| EASI Score Improvement | 50% | 27% | 0.01 |
| SCORAD Improvement | 43% | 26% | 0.004 |
| Affected Body Surface Area (BSA) Reduction | 18% | 12% | 0.04 |
| Pruritus (Itch) NRS Reduction | ~42% | ~37% | Not Statistically Significant |
Data from an 8-week, randomized, double-blind, placebo-controlled Phase 2a study in 98 adults with moderate to severe atopic dermatitis.[4]
Table 2: Adverse Events in a Phase 2 Study of Adriforant (291 participants)
| Event | Adriforant (All Doses) | Placebo |
| Participants with ≥1 Adverse Event | 175 (60%) | No meaningful difference |
| Participants who Stopped Treatment due to Adverse Events | 35 (12%) | No meaningful difference |
| Serious Adverse Events | 10 (3%) | No meaningful difference |
Data from a 16-week, randomized, double-blind, placebo-controlled Phase 2 study.[1]
Table 3: Adverse Events in an Extension Study of Adriforant (123 participants)
| Event | By Week 16 | After Week 16 |
| Participants with ≥1 Adverse Event | 62 (50%) | 38 (31%) |
| Participants who Stopped Treatment due to Adverse Events | 5 (4%) | 1 (1%) |
| Serious Adverse Events | 7 (6%) | 2 (2%) |
Data from a long-term extension study.[2]
Experimental Protocols & Methodologies
Detailed proprietary protocols for the specific experiments conducted with Adriforant are not publicly available. However, this section provides detailed, representative methodologies for the key types of experiments cited in the research.
MC903-Induced Atopic Dermatitis Mouse Model
This model is commonly used to induce AD-like inflammation in mice.[7][8][9]
Materials:
-
MC903 (Calcipotriol) solution in ethanol
-
Vehicle control (ethanol)
-
C57BL/6 or BALB/c mice (age and sex-matched)
-
Micropipettes
-
Calipers for measuring ear thickness
Procedure:
-
Acclimatization: Allow mice to acclimate to the housing conditions for at least one week before the start of the experiment.
-
Sensitization (Optional): Some protocols include a sensitization phase where a lower dose of MC903 is applied for a few days to prime the immune response. For example, apply 2 nmol/day of MC903 to the ear for 3 consecutive days.[10]
-
Challenge: Topically apply a solution of MC903 (e.g., 20 µL of a 40 µM solution, which is 0.8 nmol) to the ventral and dorsal sides of one ear daily or every other day for the duration of the study (e.g., 14 days).[11] The contralateral ear can be treated with the vehicle control.
-
Treatment: Administer this compound or vehicle control orally (e.g., by gavage) at the desired dose and frequency, starting before or at the same time as the MC903 challenge.
-
Assessment of Inflammation:
-
Ear Thickness: Measure the thickness of both ears daily or every other day using a digital caliper. An increase in ear thickness in the MC903-treated ear is an indicator of inflammation.
-
Histology: At the end of the study, euthanize the mice and collect the ear tissue for histological analysis (e.g., H&E staining to assess cellular infiltration and epidermal hyperplasia).
-
Cytokine Analysis: Homogenize the ear tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-13, TSLP) by ELISA or qPCR.
-
ERK Phosphorylation Assay
This assay is used to determine if a compound activates or inhibits a signaling pathway that involves the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[6]
Materials:
-
Cell line expressing the histamine H4 receptor (e.g., HEK293-H4R)
-
Cell culture medium and supplements
-
This compound
-
Histamine (or other H4R agonist)
-
Lysis buffer
-
Primary antibodies (anti-phospho-ERK and anti-total-ERK)
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Western blot reagents and equipment or ELISA-based assay kit
Procedure (Western Blotting):
-
Cell Culture: Seed the H4R-expressing cells in a multi-well plate and grow to 80-90% confluency.
-
Serum Starvation: To reduce basal ERK phosphorylation, serum-starve the cells for 4-12 hours before the experiment.
-
Antagonist Treatment: Pre-incubate the cells with varying concentrations of this compound for a predetermined time (e.g., 30-60 minutes).
-
Agonist Stimulation: Add histamine to the wells at a concentration known to induce a submaximal ERK phosphorylation response (e.g., EC80) and incubate for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Aspirate the medium and add ice-cold lysis buffer to each well. Scrape the cells and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-ERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total-ERK to normalize the data.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK to total-ERK.
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration in response to receptor activation.[6]
Materials:
-
Cell line expressing the histamine H4 receptor (e.g., CHO-H4R) or primary cells (e.g., mast cells, neurons)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS)
-
This compound
-
Histamine (or other H4R agonist)
-
Fluorescence plate reader with an injection module
Procedure:
-
Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well or 384-well plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate in the dark at 37°C for 30-60 minutes.
-
-
Washing: Gently wash the cells with the assay buffer to remove excess dye.
-
Assay:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Antagonist Addition: For antagonist mode, inject this compound into the wells and incubate for a specified period.
-
Agonist Addition: Measure the baseline fluorescence for a few seconds, and then inject histamine into the wells.
-
Continue to measure the fluorescence intensity over time to record the calcium transient.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Analyze the data by measuring the peak fluorescence, the area under the curve, or the rate of calcium increase.
Visualizing Pathways and Workflows
dot
Caption: Simplified signaling pathway of the histamine H4 receptor and the antagonistic action of Adriforant.
dot
Caption: Logical workflow for the evaluation of Adriforant, from initial hypothesis to clinical trial outcome.
References
- 1. novctrd.com [novctrd.com]
- 2. novctrd.com [novctrd.com]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. Ziarco Pharma Ltd: Ziarco reports positive Phase 2a study results with ZPL-389 in moderate to severe atopic dermatitis patients | The Lundbeck Foundation [lundbeckfonden.com]
- 5. researchgate.net [researchgate.net]
- 6. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Mouse Model of MC903-Induced Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (Open Access) A Mouse Model of MC903‐Induced Atopic Dermatitis (2023) | M. F. Alam | 4 Citations [scispace.com]
- 9. research.monash.edu [research.monash.edu]
- 10. Optimization of MC903-induced Atopic Dermatitis Mouse Model : Focusing on Reducing the Induction Period and Adverse Effects -Journal of Physiology & Pathology in Korean Medicine | Korea Science [koreascience.kr]
- 11. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Potential for Adriforant hydrochloride resistance mechanisms
Welcome to the technical support center for Adriforant hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential resistance mechanisms during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive antagonist of the histamine H4 receptor (H4R), a G-protein coupled receptor (GPCR).[1] By binding to the H4R, it blocks the downstream signaling pathways typically initiated by histamine, which are involved in inflammation and pruritus (itch).[2]
Q2: Is it possible for cells to develop resistance to this compound?
A2: While specific resistance to this compound has not been extensively documented in published literature, based on the mechanisms of resistance to other GPCR antagonists, it is plausible that cells could develop resistance through various mechanisms.[3][4] These may include alterations in the H4R target, changes in downstream signaling pathways, or reduced drug availability at the target site.
Q3: What are the potential molecular mechanisms of resistance to this compound?
A3: Potential resistance mechanisms can be broadly categorized as follows:
-
Target Alterations:
-
Bypass Signaling Pathways:
-
Drug Efflux:
-
Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), could actively transport this compound out of the cell, reducing its intracellular concentration.
-
Q4: How can I determine if my cell line has developed resistance to this compound?
A4: The first step is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of resistance.[12][13][14][15]
Troubleshooting Guides
Issue 1: Decreased efficacy of this compound in cell-based assays over time.
-
Question: I've noticed a gradual decrease in the inhibitory effect of this compound on my cell line in our inflammation model. What could be the cause?
-
Answer: This could be an indication of developing resistance. We recommend the following troubleshooting steps:
-
Confirm Resistance with IC50 Determination: Perform a dose-response assay to determine the IC50 of this compound in your current cell line and compare it to the IC50 of the original, sensitive parental line. A rightward shift in the dose-response curve and a significantly higher IC50 value would confirm resistance.
-
Check H4R Expression: Analyze the mRNA and protein expression levels of the H4R in your potentially resistant cells compared to the parental line using RT-qPCR and Western blotting, respectively. A decrease in H4R expression could explain the reduced efficacy.
-
Sequence the H4R Gene: Perform Sanger sequencing of the HRH4 gene to check for mutations in the drug-binding pocket or other functionally important domains.
-
Investigate Bypass Pathways: Use a phospho-protein array or Western blotting to examine the activation status of key downstream signaling molecules (e.g., p-ERK, p-Akt) in the presence of this compound. Sustained activation of these pathways in the presence of the drug suggests the involvement of bypass mechanisms.
-
Issue 2: High variability in experimental results with this compound.
-
Question: My experimental results with this compound are inconsistent between experiments. How can I improve reproducibility?
-
Answer: High variability can be due to several factors. Consider the following:
-
Cell Line Integrity: Ensure you are using a low-passage number of your cell line. Genetic drift can occur with repeated passaging, leading to a heterogeneous population with varying sensitivity to the drug.
-
Assay Conditions: Standardize all assay parameters, including cell seeding density, drug incubation time, and reagent concentrations.
-
Drug Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
-
Control for Cell Health: Monitor the viability of your cells throughout the experiment to ensure that the observed effects are not due to general cytotoxicity.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment Duration | IC50 (nM) | Fold Change in Resistance |
| Parental Mast Cell Line | N/A | 50 | 1 |
| Resistant Sub-clone A | 3 months | 500 | 10 |
| Resistant Sub-clone B | 6 months | 2500 | 50 |
Table 2: Hypothetical H4R Expression Levels in Sensitive and Resistant Cell Lines
| Cell Line | H4R mRNA (Relative Quantification) | H4R Protein (Relative Densitometry) |
| Parental Mast Cell Line | 1.0 | 1.0 |
| Resistant Sub-clone A | 0.4 | 0.5 |
| Resistant Sub-clone B | 0.1 | 0.2 |
Experimental Protocols
1. Protocol for Generating this compound-Resistant Cell Lines
This protocol describes a method for generating resistant cell lines through continuous exposure to increasing concentrations of this compound.[16][17][18][19][20]
-
Materials:
-
Parental cell line (e.g., a mast cell line expressing H4R)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
-
Procedure:
-
Determine Initial IC50: First, determine the IC50 of this compound for the parental cell line using a standard cell viability assay.
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are growing at a normal rate, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat and Monitor: Repeat the dose escalation step, allowing the cells to recover and resume normal growth at each new concentration. This process can take several months.
-
Characterize Resistant Population: Periodically, and at the end of the selection process, determine the IC50 of the resistant cell population to quantify the level of resistance.
-
Cryopreservation: Cryopreserve cells at different stages of resistance development for future experiments.
-
2. Protocol for Western Blot Analysis of H4R and Downstream Signaling
This protocol is for assessing the protein levels of H4R and the phosphorylation status of key downstream signaling proteins like ERK.[21][22][23]
-
Materials:
-
Sensitive and resistant cell lysates
-
Primary antibodies (anti-H4R, anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Chemiluminescent substrate
-
-
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
-
3. Protocol for RT-qPCR Analysis of HRH4 Gene Expression
This protocol is for quantifying the relative mRNA expression of the HRH4 gene.[24][25][26][27]
-
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for HRH4 and a reference gene (e.g., GAPDH)
-
qPCR instrument
-
-
Procedure:
-
RNA Extraction: Isolate total RNA from sensitive and resistant cells.
-
cDNA Synthesis: Reverse transcribe the RNA to cDNA.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of HRH4 mRNA, normalized to the reference gene.
-
4. Protocol for Sanger Sequencing of the HRH4 Gene
This protocol is for identifying potential mutations in the HRH4 gene.[28][29][30][31]
-
Materials:
-
Genomic DNA isolation kit
-
PCR amplification kit
-
Primers flanking the coding region of the HRH4 gene
-
Agarose gel electrophoresis reagents
-
PCR product purification kit
-
Sequencing primers
-
-
Procedure:
-
Genomic DNA Extraction: Isolate genomic DNA from sensitive and resistant cells.
-
PCR Amplification: Amplify the coding region of the HRH4 gene using PCR.
-
Verification of Amplicon: Confirm the size of the PCR product by agarose gel electrophoresis.
-
Purification: Purify the PCR product.
-
Sanger Sequencing: Send the purified PCR product and sequencing primers for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequences with the reference HRH4 sequence to identify any mutations.
-
Mandatory Visualizations
Caption: Signaling pathway of the H4 receptor and the inhibitory action of this compound.
References
- 1. droracle.ai [droracle.ai]
- 2. Beta(2)-adrenergic receptor-mediated histamine H(1) receptor down-regulation: another possible advantage of beta(2) agonists in asthmatic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are GPCR antagonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Desensitization of the histamine H1-receptor and transcriptional down-regulation of histamine H1-receptor gene expression in bovine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Molecular determinants for the high constitutive activity of the human histamine H4 receptor: functional studies on orthologues and mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The HRH4 rs11662595 mutation is associated with histamine H4 receptor dysfunction and with increased epithelial-to-mesenchymal transition progress in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer [frontiersin.org]
- 11. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. courses.edx.org [courses.edx.org]
- 15. clyte.tech [clyte.tech]
- 16. researchgate.net [researchgate.net]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 20. researchgate.net [researchgate.net]
- 21. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 22. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantification of GPCR mRNA Using Real-Time RT-PCR | Springer Nature Experiments [experiments.springernature.com]
- 26. elearning.unite.it [elearning.unite.it]
- 27. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A Simplified Sanger Sequencing Method for Detection of Relevant SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing - AdvancedSeq [advancedseq.com]
- 30. Sanger sequencing for mutation screening [bio-protocol.org]
- 31. acgs.uk.com [acgs.uk.com]
Improving Adriforant hydrochloride bioavailability for research
Welcome to the technical support center for Adrafinil hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on challenges related to its bioavailability in a research setting.
Troubleshooting Guides
Researchers may encounter variability in experimental outcomes when working with Adrafinil hydrochloride. This guide addresses common issues and offers potential solutions.
Issue: Inconsistent or lower-than-expected efficacy in in-vivo models.
This is often linked to the bioavailability of Adrafinil hydrochloride, which as a prodrug, depends on its conversion to modafinil.[1][2][3][4] Factors such as solubility, absorption, and hepatic metabolism play a crucial role.[5][6]
Table 1: Factors Influencing Adrafinil Hydrochloride Bioavailability and Troubleshooting Strategies
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Solubility | Poor dissolution in aqueous media leading to incomplete absorption. Adrafinil has low water solubility.[1] | Prepare a formulation using a suitable vehicle. For oral gavage, consider a suspension with a viscosity-enhancing agent (e.g., 0.5% methylcellulose) or a solution in a co-solvent system (e.g., water with a small percentage of DMSO or PEG 400), ensuring the vehicle is non-toxic to the animal model. | Improved dissolution and more consistent absorption, leading to more reliable plasma concentrations of modafinil. |
| Metabolism | Adrafinil is metabolized in the liver to the active modafinil.[2][3][5][6] The rate of this conversion can vary between subjects and is dependent on hepatic enzyme activity.[3][6] | Standardize experimental conditions that can affect liver metabolism, such as diet and time of day for administration. Ensure the animal models are healthy and have normal liver function. | Reduced inter-subject variability in the pharmacokinetic profile of modafinil. |
| Administration | Oral administration on a full stomach can delay or reduce absorption.[1][3][4] | Administer Adrafinil hydrochloride on an empty stomach to facilitate faster and more consistent absorption.[1][3][4] | A more rapid onset of action, typically within 45-60 minutes, and a more predictable pharmacokinetic profile.[1][3][4] |
| Formulation | The hydrochloride salt form may have different solubility and stability characteristics compared to the free base. | Ensure the Adrafinil hydrochloride is fully dissolved or homogeneously suspended before administration. Characterize the physicochemical properties of your specific batch. | Consistent dosing and avoidance of issues related to incomplete solubilization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of Adrafinil and how does it impact its action?
A1: Adrafinil is a prodrug, meaning it is biologically inactive until it is metabolized in the body.[2][5][6] The primary metabolic pathway involves hepatic conversion to the active compound, modafinil.[1][2][5][6] This biotransformation is the source of Adrafinil's wakefulness-promoting effects.[5] The onset of action is therefore delayed, typically occurring 45-60 minutes after oral administration on an empty stomach, as it takes time for modafinil to accumulate to active levels in the bloodstream.[1][2][4]
Caption: Metabolic Pathway of Adrafinil Hydrochloride.
Q2: My results show high variability between subjects. What could be the cause?
A2: High inter-subject variability can stem from several factors. As Adrafinil's conversion to modafinil is dependent on liver enzymes, particularly the cytochrome P450 family, any genetic or environmental factors that influence these enzymes can alter the metabolic rate.[3] Additionally, inconsistencies in the formulation, such as inadequate solubilization or suspension, can lead to variable dosing. Finally, the prandial state of the animal (fed vs. fasted) can significantly impact the rate and extent of absorption.
Q3: What are the recommended solvents for preparing Adrafinil hydrochloride for in-vitro and in-vivo studies?
A3: The choice of solvent depends on the experimental design. For in-vitro studies, Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are effective solvents.[7] For in-vivo studies, it is crucial to use biocompatible vehicles. While Adrafinil hydrochloride has some water solubility, it is limited.[1] A co-solvent system using water with a small, non-toxic amount of a solubilizing agent like PEG 400 or Tween 80 can be effective. For suspension formulations, a 0.5% solution of methylcellulose or carboxymethylcellulose in water is commonly used. Always perform a vehicle-only control in your experiments.
Table 2: Solubility of Adrafinil
| Solvent | Solubility | Reference |
| Water | 0.758 mg/mL | [1] |
| DMSO | 20 mg/mL - 100 mg/mL | [7][8] |
| DMF | 20 mg/mL | [7] |
| Ethanol | 0.25 mg/mL | [7] |
Q4: How can I design an experiment to test different formulations for improved bioavailability?
A4: A pharmacokinetic study is the standard method for assessing bioavailability. This involves administering different formulations of Adrafinil hydrochloride to parallel groups of animals and collecting blood samples at various time points. The plasma concentrations of both Adrafinil and its active metabolite, modafinil, are then quantified using a validated analytical method like LC-MS/MS.
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension of Adrafinil Hydrochloride (10 mg/mL)
-
Materials: Adrafinil hydrochloride powder, 0.5% (w/v) methylcellulose solution in purified water, mortar and pestle, magnetic stirrer and stir bar, calibrated balance, volumetric flasks.
-
Procedure:
-
Weigh the required amount of Adrafinil hydrochloride.
-
Levigate the powder in a mortar with a small amount of the 0.5% methylcellulose solution to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while triturating to ensure a uniform suspension.
-
Transfer the suspension to a volumetric flask and add the vehicle to the final volume.
-
Stir the suspension with a magnetic stirrer for at least 30 minutes before administration to ensure homogeneity.
-
Caption: Workflow for Oral Suspension Preparation.
Protocol 2: In-Vivo Bioavailability Study in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.
-
Groups:
-
Group 1: Control (Vehicle only)
-
Group 2: Adrafinil hydrochloride in water (if soluble at the desired concentration)
-
Group 3: Adrafinil hydrochloride in 0.5% methylcellulose suspension
-
-
Administration: Administer the respective formulations via oral gavage at a dose of 20 mg/kg.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein into heparinized tubes at pre-dose (0), 0.5, 1, 2, 4, 8, and 24 hours post-administration.
-
Sample Processing: Centrifuge the blood samples to separate plasma. Store the plasma at -80°C until analysis.
-
Analysis: Quantify the concentrations of Adrafinil and modafinil in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for both Adrafinil and modafinil. Compare the AUC values between the different formulation groups to assess relative bioavailability.
Caption: Experimental Workflow for In-Vivo Bioavailability Study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Adrafinil - Wikipedia [en.wikipedia.org]
- 3. What is Adrafinil used for? [synapse.patsnap.com]
- 4. Adrafinil [bionity.com]
- 5. Adrafinil, (R)- | 827603-92-9 | Benchchem [benchchem.com]
- 6. What is the mechanism of Adrafinil? [synapse.patsnap.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Mitigating batch-to-batch variability of Adriforant hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability of Adriforant hydrochloride.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Inconsistent results in functional assays (e.g., calcium mobilization, ERK phosphorylation, or chemotaxis).
Question: We are observing significant variability in the potency (IC50) of this compound between different batches in our in vitro functional assays. What could be the cause, and how can we troubleshoot this?
Answer:
Batch-to-batch variability in functional assays is a common issue that can arise from several factors related to the compound's purity, composition, and handling.
Potential Causes:
-
Presence of Impurities: Impurities from the synthesis process can interfere with the assay. Some impurities might be inactive, effectively lowering the concentration of the active compound, while others could have agonistic or antagonistic effects on the H4 receptor or other cellular targets.[1][2][3]
-
Polymorphism: Different crystalline forms (polymorphs) of this compound may have different solubility and dissolution rates, leading to variations in the effective concentration in your assay medium.
-
Degradation: The compound may have degraded due to improper storage or handling, leading to a loss of potency.
-
Inaccurate Quantification: Errors in determining the concentration of the stock solutions for different batches can lead to apparent differences in potency.
Recommended Action Plan:
-
Purity and Impurity Profiling:
-
Potency Confirmation:
-
Physicochemical Characterization:
-
Use techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to check for polymorphism between batches.[7]
-
-
Accurate Quantification:
-
Ensure accurate weighing of the compound and use a validated method for preparing stock solutions. Consider using a quantitative NMR (qNMR) to determine the exact concentration of the active compound in your stock solutions.
-
Experimental Workflow for Batch Characterization
Caption: Workflow for characterizing a new batch of this compound.
Hypothetical Batch Comparison Data
| Parameter | Batch A | Batch B | Batch C (Reference) | Acceptance Criteria |
| Purity (HPLC, %) | 98.5% | 96.2% | 99.1% | > 98% |
| Major Impurity (LC-MS) | Impurity X (0.8%) | Impurity Y (2.5%) | Impurity X (0.5%) | < 1% for any single impurity |
| IC50 (Calcium Flux, nM) | 12.5 nM | 25.8 nM | 10.2 nM | 8-12 nM |
| Polymorph (XRPD) | Form I | Form I | Form I | Consistent with reference |
Issue 2: Poor solubility or precipitation of the compound during experiments.
Question: We are having trouble dissolving this compound, and it sometimes precipitates out of solution during our experiments. How can we improve its solubility?
Answer:
Solubility issues can lead to significant experimental variability. This compound is a hydrochloride salt, which generally improves aqueous solubility compared to the free base. However, the choice of solvent and buffer system is crucial.
Potential Causes:
-
Incorrect Solvent: The compound may have limited solubility in the chosen solvent or buffer.
-
pH of the Medium: The solubility of amine-containing compounds like Adriforant is often pH-dependent.
-
Polymorphism: As mentioned earlier, different polymorphs can have different solubilities.
Recommended Action Plan:
-
Solvent Selection:
-
Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO.
-
For aqueous buffers, determine the optimal pH for solubility. Given the presence of amine groups, solubility is likely higher at a lower pH.
-
-
Protocol for Dilution:
-
When diluting the DMSO stock into an aqueous buffer, add the stock solution to the buffer in a dropwise manner while vortexing to avoid precipitation.
-
Avoid high concentrations of the compound in aqueous solutions with low buffer capacity.
-
-
Sonication:
-
Brief sonication of the solution can help to dissolve the compound.
-
Detailed Experimental Protocols
HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve this compound in the mobile phase A to a concentration of 1 mg/mL.
In Vitro Calcium Mobilization Assay
-
Cell Line: HEK293 cells stably expressing the human histamine H4 receptor.
-
Assay Principle: The H4 receptor is a Gi-coupled receptor. Upon activation by histamine, it inhibits adenylyl cyclase and can also lead to calcium mobilization from intracellular stores. As an antagonist, Adriforant will block this effect.
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Prepare a dose-response curve of this compound. Pre-incubate the cells with different concentrations of Adriforant for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of histamine (e.g., the EC80 concentration).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Histamine H4 Receptor Signaling Pathway
This compound acts as an antagonist at the histamine H4 receptor, which is primarily coupled to the Gi/o family of G proteins.
Caption: Simplified signaling pathway of the histamine H4 receptor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For high-concentration stock solutions (e.g., 10-50 mM), we recommend using dimethyl sulfoxide (DMSO). Ensure the DMSO is anhydrous to prevent degradation.
Q2: How should I store this compound?
The solid compound should be stored at -20°C, desiccated, and protected from light. Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the histamine H4 receptor.[5][8] By blocking this receptor, it inhibits histamine-mediated effects such as inflammation and itching.[5][6][9]
Q4: Has batch-to-batch variability been reported for other H4 receptor antagonists?
While specific data on this compound is limited, batch-to-batch variability is a known challenge in the pharmaceutical industry for many compounds.[10][11][12] Factors such as synthesis routes, purification methods, and storage conditions can all contribute to this variability.[13] Therefore, it is crucial to implement robust quality control measures for each new batch.
References
- 1. documents.lgcstandards.com [documents.lgcstandards.com]
- 2. Chemical and analytical characterization of related organic impurities in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [cora.ucc.ie]
- 4. mdpi.com [mdpi.com]
- 5. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. novctrd.com [novctrd.com]
- 10. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 11. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. blog.minitab.com [blog.minitab.com]
Validation & Comparative
A Comparative Guide to Adriforant Hydrochloride and Other Histamine H4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of adriforant hydrochloride (also known as JNJ-39758979) with other notable histamine H4 receptor (H4R) antagonists, including toreforant and JNJ-7777120. The information presented herein is curated from preclinical and clinical studies to offer an objective analysis of their performance, supported by experimental data.
Introduction to H4R Antagonism
The histamine H4 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, T cells, and dendritic cells. Its involvement in inflammatory and immune responses has made it an attractive therapeutic target for a variety of disorders, including atopic dermatitis, pruritus, allergic rhinitis, and asthma. H4R antagonists are a class of drugs designed to block the activity of this receptor, thereby mitigating its pro-inflammatory effects.
Comparative Analysis of H4R Antagonists
This section details the in vitro and in vivo performance of this compound, toreforant, and JNJ-7777120.
In Vitro Pharmacology: Binding Affinity and Functional Potency
The efficacy of an antagonist is determined by its binding affinity (Ki) and its functional potency (IC50) at the target receptor. A lower Ki value indicates a higher binding affinity, while a lower IC50 value signifies greater potency in inhibiting the receptor's function.
| Compound | Receptor | Binding Affinity (Ki) (nM) | Functional Potency (IC50) (nM) | Reference |
| This compound (JNJ-39758979) | Human H4R | 12.5 ± 2.6 | - | [1] |
| Toreforant | Human H4R | 8.4 ± 2.2 | - | [2] |
| JNJ-7777120 | Human H4R | ~4.5 | 40 (mast cell chemotaxis) | [3] |
Note: The presented Ki and IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.
In Vivo Efficacy: Preclinical Models
The therapeutic potential of these H4R antagonists has been evaluated in various animal models of inflammatory diseases.
| Compound | Animal Model | Disease | Key Findings | Reference |
| This compound (JNJ-39758979) | Mouse | Atopic Dermatitis-like skin lesions | Showed dose-dependent activity in models of dermatitis.[1] | [1] |
| Toreforant | Mouse | Ovalbumin-induced asthma | Reduced the number of eosinophils, neutrophils, and lymphocytes at doses of 5 mg/kg and above.[4] | [4] |
| JNJ-7777120 | Mouse | Allergic Rhinitis | Caused a dose-dependent inhibition of nasal symptoms and, with repeated oral administration, a significant inhibition of serum total IgE.[5] | [5] |
| JNJ-7777120 | Rat | Allergic Rhinitis | Relieved symptoms and inflammatory conditions, though the effect was weaker compared to Loratadine.[6] | [6] |
Clinical Trial Outcomes
The clinical development of these H4R antagonists has yielded mixed results, highlighting the challenges in translating preclinical efficacy to human therapeutic benefit.
| Compound | Indication | Phase | Outcome | Reference |
| This compound (ZPL389) | Moderate to severe atopic dermatitis | Phase 2 | The trial was terminated early as the initial results indicated that the treatment did not show a definite effect compared to placebo.[7][8] | [7][8] |
| This compound (JNJ-39758979) | Moderate atopic dermatitis | Phase 2a | The study did not meet its primary endpoint. Two patients developed neutropenia, leading to premature study discontinuation. The drug was associated with drug-induced agranulocytosis.[9][10] | [9][10] |
| Toreforant | Eosinophilic asthma | Phase 2a | Failed to provide therapeutic benefit in this patient population.[11] | [11] |
| Toreforant | Moderate-to-severe plaque psoriasis | Phase 2 | Efficacy was greater than placebo but did not meet the predefined success criterion.[12] | [12] |
| Toreforant | Active rheumatoid arthritis | Phase 2 | A Phase 2a study was terminated prematurely. A subsequent Phase 2b study showed no significant improvement compared to placebo.[13] | [13] |
H4 Receptor Signaling Pathway
The H4 receptor primarily couples to the Gi/o family of G proteins. Upon activation by histamine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores. These signaling events ultimately contribute to the various cellular responses mediated by the H4 receptor, including chemotaxis and cytokine release. H4R activation can also lead to the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2.[14][15][16][17]
Caption: H4 Receptor Signaling Pathway
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of H4R antagonists are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the H4 receptor.
Caption: Radioligand Binding Assay Workflow
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human H4 receptor (e.g., HEK293 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable binding buffer.[18]
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled H4R ligand (e.g., [³H]histamine), and varying concentrations of the unlabeled antagonist being tested.
-
Incubate the mixture to allow the binding to reach equilibrium.[18]
-
-
Separation and Detection:
-
Rapidly separate the membrane-bound radioligand from the free radioligand using vacuum filtration through a glass fiber filter.
-
Wash the filters to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[18]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation.[18]
-
cAMP Functional Assay
This assay measures the ability of an H4R antagonist to block the histamine-induced inhibition of cyclic AMP production.
Caption: cAMP Functional Assay Workflow
Protocol:
-
Cell Preparation:
-
Seed cells expressing the H4 receptor into a 96-well or 384-well plate and culture overnight.
-
-
Compound Treatment:
-
Pre-incubate the cells with various concentrations of the H4R antagonist.
-
-
Cell Stimulation:
-
Stimulate the cells with a fixed concentration of an H4R agonist (e.g., histamine) in the presence of forskolin (an adenylyl cyclase activator) to induce cAMP production.[19]
-
-
cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[20]
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the histamine-induced inhibition of cAMP production.
-
Calcium Mobilization Assay
This assay measures the ability of an H4R antagonist to block the histamine-induced increase in intracellular calcium.
Caption: Calcium Mobilization Assay Workflow
Protocol:
-
Cell Preparation:
-
Plate H4R-expressing cells in a black, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Incubate to allow for dye uptake and de-esterification.[18]
-
-
Compound Treatment:
-
Add varying concentrations of the H4R antagonist to the wells.
-
-
Cell Stimulation and Signal Detection:
-
Data Analysis:
-
Plot the peak fluorescence response against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximum calcium response induced by the agonist.
-
Conclusion
The development of selective H4R antagonists has provided valuable tools for investigating the role of the H4 receptor in health and disease. While preclinical studies with compounds like this compound, toreforant, and JNJ-7777120 have shown promise in models of inflammatory and allergic conditions, clinical translation has been challenging. The discontinuation of adriforant for atopic dermatitis due to a lack of efficacy and the safety concerns associated with JNJ-39758979 underscore the complexities of drug development. Further research is needed to fully elucidate the therapeutic potential of H4R antagonism and to develop next-generation antagonists with improved efficacy and safety profiles.
References
- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. remedypublications.com [remedypublications.com]
- 3. New antihistamines – perspectives in the treatment of some allergic and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. remedypublications.com [remedypublications.com]
- 5. Effect of histamine H4 receptor antagonist on allergic rhinitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effect of histamine H4 receptor and its antagonist on allergic rhinitis in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. novctrd.com [novctrd.com]
- 8. novctrd.com [novctrd.com]
- 9. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (JNJ-39758979) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JNJ-39758979 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. A phase 2a study of toreforant, a histamine H4 receptor antagonist, in eosinophilic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Toreforant, an orally active histamine H4-receptor antagonist, in patients with active rheumatoid arthritis despite methotrexate: mechanism of action results from a phase 2, multicenter, randomized, double-blind, placebo-controlled synovial biopsy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Distinct signalling pathways of murine histamine H1- and H4-receptors expressed at comparable levels in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Distinct Signalling Pathways of Murine Histamine H1- and H4-Receptors Expressed at Comparable Levels in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. benchchem.com [benchchem.com]
- 19. Luciferase Reporter Gene Assay on Human, Murine and Rat Histamine H4 Receptor Orthologs: Correlations and Discrepancies between Distal and Proximal Readouts | PLOS One [journals.plos.org]
- 20. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 21. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Antagonists: Adriforant Hydrochloride and JNJ 7777120 in the Spotlight of H4 Receptor Blockade
In the landscape of inflammatory and allergic disease research, the histamine H4 receptor (H4R) has emerged as a compelling therapeutic target. This G protein-coupled receptor, primarily expressed on hematopoietic cells, is a key mediator of histamine-induced immune responses, including chemotaxis of mast cells and eosinophils. Two prominent investigational antagonists of this receptor, Adriforant hydrochloride and JNJ 7777120, have been the subject of extensive preclinical and clinical evaluation. This guide provides a comparative analysis of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: Key Efficacy Parameters
| Parameter | This compound (ZPL389/PF-03893787) | JNJ 7777120 |
| Binding Affinity (Ki) | Not explicitly stated in the provided results. | 4.5 nM[1][2] |
| Selectivity | Antagonist of the histamine H4 receptor.[3][4] | >1000-fold selectivity over other histamine receptors.[1] |
| Preclinical Efficacy | Attenuated itch and skin inflammation in mouse models.[5][6] Reduced histamine-dependent Ca2+ flux in neurons and antagonized histamine-induced ERK phosphorylation in mast cells.[5][6] | Blocked histamine-induced chemotaxis and calcium influx in mast cells.[1][2] Reduced neutrophil infiltration in a mouse zymosan-induced peritonitis model.[1][2] Showed anti-inflammatory properties in mouse models of dermatitis and asthma.[7] |
| Clinical Efficacy | A Phase 2a study showed potential efficacy in atopic dermatitis.[5][6] However, a subsequent Phase 2b clinical trial for moderate to severe atopic dermatitis did not meet its primary efficacy endpoints, leading to the termination of an extension trial.[3][5][6] | Primarily used as a preclinical tool compound.[7][8] Drawbacks including a short in vivo half-life and toxicity in animal models prevented its advancement into clinical studies.[8] |
Delving into the Data: A Head-to-Head Comparison
JNJ 7777120 stands out in preclinical studies as a potent and highly selective H4R antagonist.[1][2] Its ability to effectively block histamine-induced cellular responses, such as mast cell migration and neutrophil infiltration, established it as a valuable tool for elucidating the physiological role of the H4 receptor in inflammatory processes.[1][2][7]
This compound also demonstrated promise in preclinical models, effectively reducing itch and skin inflammation in mice.[5][6] These findings initially suggested its potential as a therapeutic agent for inflammatory skin conditions. However, the translation of this preclinical efficacy to human subjects proved challenging. While an early phase clinical trial hinted at a positive effect, a larger, more definitive Phase 2b study in patients with atopic dermatitis failed to demonstrate a significant clinical benefit.[3][5][6] This disconnect between animal models and human clinical outcomes underscores the complexities of translating preclinical findings in the field of H4R antagonism.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both this compound and JNJ 7777120 is the competitive antagonism of the histamine H4 receptor. This blockade prevents histamine from binding to and activating the receptor, thereby inhibiting downstream signaling cascades that contribute to inflammation and pruritus.
Caption: Histamine H4 Receptor Signaling Pathway and Antagonist Action.
A typical experimental workflow to assess the in vivo efficacy of these antagonists in a mouse model of allergic skin inflammation is outlined below.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. novctrd.com [novctrd.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Adriforant Hydrochloride and JNJ 39758979
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two prominent histamine H4 receptor (H4R) antagonists: adriforant hydrochloride (also known as PF-3893787 and ZPL389) and JNJ 39758979. Both compounds have been investigated for their therapeutic potential in allergic and inflammatory conditions, primarily targeting the histamine H4 receptor, which plays a crucial role in immune responses. This document summarizes key preclinical findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound and JNJ 39758979 are selective antagonists of the histamine H4 receptor, a key player in inflammatory cell chemotaxis and activation. In vivo studies in rodent models of pruritus (itching), skin inflammation, and asthma have demonstrated the efficacy of both compounds in mitigating inflammatory responses. While direct comparative studies are limited, this guide consolidates available data to facilitate an objective assessment of their preclinical performance.
Data Presentation
Table 1: In Vivo Efficacy in Pruritus Models
| Compound | Animal Model | Induction Agent | Dosing Regimen | Key Findings |
| This compound | Mouse | Histamine | Not specified | Reduced acute histamine-induced itch response.[1][2] |
| JNJ 39758979 | Mouse | Histamine / Haptens | 15 mg/kg | Significantly reduced scratching behavior induced by both histamine and haptens.[3] |
Table 2: In Vivo Efficacy in Dermatitis Models
| Compound | Animal Model | Induction Method | Dosing Regimen | Key Findings |
| This compound | Mouse | MC903 (Calcipotriol) | Not specified | Ameliorated skin inflammation.[1][2] |
| JNJ 39758979 | Mouse | Not specified | Dose-dependent | Showed activity in models of dermatitis.[4][5] |
Table 3: In Vivo Efficacy in Asthma Models
| Compound | Animal Model | Induction Method | Dosing Regimen | Key Findings |
| This compound | Not explicitly studied in available literature | - | - | - |
| JNJ 39758979 | Mouse | Ovalbumin (OVA) | Dose-dependent | Showed activity in models of asthma.[4][5] |
Experimental Protocols
Histamine-Induced Pruritus Model
This model is utilized to assess the anti-pruritic effects of H4R antagonists.
-
Animals: Male Balb/c mice are commonly used.
-
Acclimatization: Animals are acclimatized to the experimental conditions to minimize stress-induced behaviors.
-
Drug Administration: The test compound (e.g., JNJ 39758979 at 15 mg/kg) or vehicle is administered, typically via intraperitoneal (i.p.) injection, 30 minutes prior to the pruritogen challenge.[3]
-
Induction of Itching: Histamine is injected intradermally into the rostral back of the mice.[6]
-
Behavioral Observation: Immediately after injection, the scratching behavior of each mouse is observed and quantified for a defined period (e.g., 30 minutes). A scratch is defined as a lifting of the hind limb towards the body and then a replacement of the limb back to the floor.
-
Data Analysis: The total number of scratches is counted and compared between the drug-treated and vehicle-treated groups.
MC903 (Calcipotriol)-Induced Skin Inflammation Model
This model mimics atopic dermatitis-like skin inflammation.
-
Animals: Mice (strain can vary, e.g., BALB/c) are used.
-
Induction of Inflammation: A solution of MC903 (calcipotriol), a vitamin D3 analog, is applied topically to the ear skin of the mice for several consecutive days to induce an inflammatory response characterized by redness, swelling, and immune cell infiltration.[1][2]
-
Drug Administration: this compound or vehicle is administered to the animals. The route and frequency of administration would be determined by the study design.
-
Assessment of Inflammation: Inflammation is assessed through various endpoints, including:
-
Ear Thickness: Measured with a caliper before and during the treatment period.
-
Histological Analysis: Ear tissue is collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate epidermal thickness and cellular infiltration.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines in the ear tissue can be measured by techniques such as ELISA or qPCR.
-
-
Data Analysis: The measured parameters are compared between the adriforant-treated and vehicle-treated groups to determine the anti-inflammatory effect.
Ovalbumin (OVA)-Induced Asthma Model
This is a widely used model to study allergic airway inflammation.
-
Animals: Typically, BALB/c mice are used due to their Th2-biased immune responses.
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide on specific days (e.g., day 0 and 7).[7]
-
Challenge: Following sensitization, mice are challenged with an aerosolized solution of OVA for a set duration on multiple days (e.g., days 14-17) to induce an asthmatic phenotype.[8][9]
-
Drug Administration: JNJ 39758979 or vehicle is administered to the mice before the OVA challenges.
-
Assessment of Airway Inflammation and Hyperresponsiveness:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to determine the total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes).
-
Lung Histology: Lung tissues are processed for histological examination to assess inflammatory cell infiltration and goblet cell hyperplasia.
-
Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine is measured using techniques such as whole-body plethysmography.
-
-
Data Analysis: The inflammatory parameters and AHR are compared between the JNJ 39758979-treated and vehicle-treated groups.
Mandatory Visualization
Caption: Histamine H4 Receptor Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for In Vivo Pruritus Models.
References
- 1. researchgate.net [researchgate.net]
- 2. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H4 receptor antagonism reduces hapten-induced scratching behaviour but not inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Involvement of histamine H4 and H1 receptors in scratching induced by histamine receptor agonists in BalbC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of increasing sensitizing doses of ovalbumin on airway hyperresponsiveness in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Adriforant Hydrochloride and Toreforant in Clinical Research
An objective guide for researchers and drug development professionals on the clinical and preclinical performance of two selective histamine H4 receptor antagonists.
Adriforant hydrochloride and toreforant are both selective antagonists of the histamine H4 receptor (H4R), a protein implicated in inflammatory processes and immune responses. Their development has been aimed at treating a variety of inflammatory conditions. This guide provides a comparative overview of their performance in clinical and preclinical studies, presenting available data, experimental methodologies, and a visualization of their shared mechanism of action.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and toreforant, focusing on their receptor binding affinity and clinical trial outcomes for various indications.
Table 1: Receptor Binding Affinity
| Compound | Target | Binding Affinity (Ki) | Species |
| Toreforant | Histamine H4 Receptor | 8.4 ± 2.2 nM | Human[1][2][3] |
Table 2: Clinical Trial Efficacy Data for Toreforant
| Indication | Phase | Key Efficacy Endpoint | Result |
| Eosinophilic Asthma | IIa | Change from baseline in pre-bronchodilator percent-predicted FEV1 at week 16 | No significant difference compared to placebo (-0.19% difference, p=0.90)[4] |
| Plaque Psoriasis | II | PASI 75 response rate at week 12 | Did not meet predefined success criterion (posterior probability of greater response than placebo was 97.4% for 30 mg and 90.3% for 60 mg, below the 97.5% threshold)[5][6] |
| Rheumatoid Arthritis | II | Molecular mechanism of action | Showed potential modest effects on gene expression of histamine-1-receptor, TNF-alpha, and IL-8 in synovium[7] |
Table 3: Clinical Trial Efficacy Data for this compound
| Indication | Phase | Key Efficacy Endpoint | Result |
| Atopic Dermatitis | IIa | Clinical Efficacy | Indicated clinical efficacy[8][9] |
| Atopic Dermatitis | IIb | Efficacy Endpoints | Did not meet pre-specified efficacy endpoints[8][9][10] |
| Atopic Dermatitis (extension trial) | - | Reduction in symptoms of eczema | The trial was terminated early as the core trial results indicated the treatment did not show an effect. No meaningful reduction in the extent and severity of symptoms was found.[11] |
Experimental Protocols
Toreforant - Phase IIa Study in Eosinophilic Asthma [4]
-
Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled, proof-of-concept study.
-
Patient Population: 162 eligible patients with eosinophilic, persistent asthma that was inadequately controlled despite current treatment.
-
Dosage: Patients were randomized (1:1) to receive either 30 mg of toreforant or a placebo once daily for 24 weeks, with a 4-week follow-up period.
-
Primary Outcome Measure: The primary endpoint was the change from baseline in pre-bronchodilator percent-predicted forced expiratory volume in 1 second (FEV1) at week 16.
-
Secondary Outcome Measures: Secondary endpoints included changes from baseline at week 16 in post-bronchodilator percent-predicted FEV1, Asthma Control Questionnaire scores, weekly averages of Daytime and Nighttime Asthma Diary Symptom Scores, and the weekly average number of daily puffs of rescue medication.
This compound - Preclinical Study in Mice [8][9][10]
-
Objective: To understand the pharmacology of adriforant in primary murine cells and in vivo models.
-
In Vitro Experiments:
-
Assessed the effects of adriforant on ERK phosphorylation and transcriptional changes in bone marrow-derived mast cells.
-
Evaluated its impact on histamine-dependent Ca2+ flux in neurons.
-
-
In Vivo Experiments:
-
Investigated the effect on histamine-induced itch response in mice.
-
Evaluated its impact on MC903-induced skin inflammation.
-
-
Key Findings: The study demonstrated that adriforant acts as a competitive antagonist of the murine H4R, antagonizing histamine-induced ERK phosphorylation, normalizing histamine-induced transcriptional changes in mast cells, and reducing histamine-dependent Ca2+ flux in neurons. In vivo, adriforant administration reduced acute histamine-induced itch and ameliorated inflammation in a mouse model.[8][9][10]
Signaling Pathway and Mechanism of Action
Both this compound and toreforant function as antagonists at the histamine H4 receptor. The diagram below illustrates the general signaling pathway of the H4R and the inhibitory action of these antagonists.
Caption: Mechanism of action of H4R antagonists.
Conclusion
Both this compound and toreforant have been investigated as selective H4R antagonists for inflammatory diseases. Toreforant has undergone Phase II clinical trials for eosinophilic asthma, plaque psoriasis, and rheumatoid arthritis, but did not demonstrate significant clinical efficacy in these studies.[4][5][12] Adriforant showed initial promise in a Phase IIa study for atopic dermatitis, however, it failed to meet its primary endpoints in a subsequent Phase IIb trial, leading to the discontinuation of its development for this indication.[8][9] Preclinical studies with adriforant in mice did show effects on itch and inflammation, but these findings did not translate to clinical efficacy in humans.[8][9][10]
For researchers and drug development professionals, the clinical trial outcomes of adriforant and toreforant highlight the challenges of translating preclinical findings and a targeted mechanism of action into successful clinical therapies for complex inflammatory diseases. Further investigation into the role of the H4R in different patient populations and disease states may be necessary to identify potential future applications for this class of compounds.
References
- 1. remedypublications.com [remedypublications.com]
- 2. remedypublications.com [remedypublications.com]
- 3. [PDF] Pharmacology and Clinical Activity of Toreforant, A Histamine H4 Receptor Antagonist | Semantic Scholar [semanticscholar.org]
- 4. A phase 2a study of toreforant, a histamine H4 receptor antagonist, in eosinophilic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Toreforant, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis: Results from a Phase 2 Multicenter, Randomized, Double-blind, Placebo-controlled Trial - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Toreforant, an orally active histamine H4-receptor antagonist, in patients with active rheumatoid arthritis despite methotrexate: mechanism of action results from a phase 2, multicenter, randomized, double-blind, placebo-controlled synovial biopsy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. novctrd.com [novctrd.com]
- 12. Toreforant - Wikipedia [en.wikipedia.org]
Adriforant Hydrochloride vs. Traditional Antihistamines: A Comparative Efficacy Analysis
An in-depth review of the novel histamine H4 receptor antagonist, Adriforant hydrochloride, in contrast to established first and second-generation antihistamines, reveals a landscape of divergent mechanisms and clinical outcomes. While traditional antihistamines have secured a cornerstone role in the management of allergic conditions through their action on the H1 receptor, the clinical development of this compound for atopic dermatitis was halted due to a lack of demonstrated efficacy in a pivotal Phase 2b trial.
This guide provides a comprehensive comparison of this compound and traditional antihistamines, presenting available clinical data, detailing experimental methodologies, and illustrating the distinct signaling pathways. The information is intended for researchers, scientists, and drug development professionals to offer insights into the therapeutic potential and limitations of targeting different histamine receptors.
Mechanism of Action: A Tale of Two Receptors
Traditional antihistamines exert their effects by targeting the histamine H1 receptor (H1R). First-generation antihistamines, such as diphenhydramine and chlorpheniramine, are non-selective and cross the blood-brain barrier, leading to sedative and anticholinergic side effects.[1] Second-generation antihistamines, including loratadine, cetirizine, and fexofenadine, are peripherally selective, minimizing central nervous system effects and offering a more favorable safety profile.[1] These drugs act as inverse agonists at the H1R, stabilizing the inactive conformation of the receptor and reducing the downstream signaling that leads to allergic symptoms like itching, sneezing, and rhinorrhea.
In contrast, this compound (also known as ZPL-389 or PF-03893787) is a potent and selective antagonist of the histamine H4 receptor (H4R). The H4R is primarily expressed on hematopoietic cells, including mast cells, eosinophils, and T cells, and is implicated in inflammatory processes and pruritus. By blocking the action of histamine on the H4R, this compound was hypothesized to inhibit inflammatory cell chemotaxis and reduce the itch associated with atopic dermatitis.
Comparative Efficacy: Clinical Trial Data
The clinical development of this compound for atopic dermatitis provides a stark contrast to the well-established efficacy of traditional antihistamines for allergic conditions. While an initial Phase 2a study of Adriforant showed some promising results, a subsequent, larger Phase 2b study was terminated due to a lack of efficacy.
This compound in Atopic Dermatitis
A Phase 2a, proof-of-concept study involving 98 adults with moderate to severe atopic dermatitis showed a statistically significant reduction in the Eczema Area and Severity Index (EASI) score at week eight for patients receiving 30 mg of Adriforant daily compared to placebo (50% vs. 27% reduction, respectively; p=0.01).[2][3] However, the subsequent Phase 2b dose-ranging study (ZEST Trial, NCT03926677) in 360 subjects with moderate to severe atopic dermatitis was terminated for lack of efficacy.[4][5] The trial was designed to assess the dose-response relationship of multiple oral doses of Adriforant compared to placebo over 16 weeks.[4] While specific quantitative data from the terminated trial are not publicly available, the sponsor concluded that there was no meaningful difference in the reduction of eczema symptoms between the Adriforant and placebo groups.[5]
Traditional Antihistamines in Allergic Conditions
The efficacy of traditional antihistamines in allergic rhinitis and urticaria is well-documented through numerous clinical trials.
Allergic Rhinitis: A meta-analysis of randomized controlled trials demonstrated that second-generation antihistamines, including cetirizine and fexofenadine, are superior to placebo in reducing total symptom scores.[2][6] For instance, one study showed that both 120 mg and 180 mg doses of fexofenadine were superior to placebo in reducing the total symptom score, with an efficacy comparable to cetirizine.[2]
Urticaria: In patients with chronic idiopathic urticaria, fexofenadine at doses of 60 mg, 120 mg, and 240 mg twice daily was statistically superior to placebo in reducing the mean pruritus score and the mean number of wheals.[7] Similarly, cetirizine has demonstrated efficacy in chronic urticaria, with some studies suggesting that doses higher than the standard 10 mg daily may provide additional benefit in refractory cases.[8]
Atopic Dermatitis-Associated Pruritus: The evidence for the efficacy of antihistamines in treating the pruritus associated with atopic dermatitis is less robust. While sedating first-generation antihistamines are sometimes used for their soporific effects to help with nighttime itching, a systematic review found no convincing evidence that H1 antihistamines are effective in patients with eczema.[9] One study did show that fexofenadine provided a small but statistically significant reduction in pruritus compared to placebo in adults with atopic dermatitis.[9]
Data Presentation
Table 1: Quantitative Efficacy Data for this compound in Atopic Dermatitis
| Clinical Trial Phase | Primary Endpoint | This compound (30 mg) | Placebo | p-value |
| Phase 2a | Mean % reduction in EASI score at Week 8 | 50% | 27% | 0.01[2][3] |
| Phase 2b | IGA response at Week 16 | Terminated due to lack of efficacy | Terminated due to lack of efficacy | N/A[4][5] |
Table 2: Comparative Efficacy of Second-Generation Antihistamines in Allergic Rhinitis and Urticaria
| Drug | Indication | Primary Endpoint | Efficacy vs. Placebo | Head-to-Head Comparison |
| Loratadine | Allergic Rhinitis | Reduction in Total Symptom Score | Superior[10][11] | No significant difference compared to cetirizine in some studies[12] |
| Cetirizine | Allergic Rhinitis | Reduction in Total Symptom Score | Superior | Comparable efficacy to fexofenadine[2] |
| Chronic Urticaria | Reduction in pruritus and wheals | Superior | - | |
| Fexofenadine | Allergic Rhinitis | Reduction in Total Symptom Score | Superior | Comparable efficacy to cetirizine[2] |
| Chronic Urticaria | Reduction in pruritus and wheals | Superior | - |
Experimental Protocols
This compound Phase 2b Study (ZEST Trial - NCT03926677)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, dose-ranging study.[4]
-
Participants: 360 subjects with moderate to severe atopic dermatitis.[4]
-
Inclusion Criteria: Chronic atopic dermatitis for at least one year, with moderate to severe disease defined by Eczema Area and Severity Index (EASI), Investigator's Global Assessment (IGA), and Body Surface Area (BSA) scores.[4]
-
Intervention: Oral this compound at doses of 3 mg, 10 mg, 30 mg, and 50 mg, or placebo, administered once daily for 16 weeks.[4]
-
Primary Outcome Measure: The proportion of subjects with an IGA score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline at week 16.[4]
Representative Traditional Antihistamine Study: Fexofenadine in Seasonal Allergic Rhinitis
-
Study Design: A multicenter, double-blind, parallel-group, placebo-controlled trial.[2]
-
Participants: 821 patients with seasonal allergic rhinitis.[2]
-
Methodology: Following a 3- to 5-day run-in period, patients were randomized to receive fexofenadine HCl (120 mg or 180 mg once daily), cetirizine (10 mg once daily as an active control), or placebo for 2 weeks.[2]
-
Primary Outcome Measure: Change from baseline in the total symptom score, which included assessments of sneezing, rhinorrhea, itchy nose/palate/throat, and itchy/watery/red eyes.[2]
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the distinct signaling pathways of H1 and H4 receptors, and a typical workflow for an antihistamine clinical trial.
Caption: Signaling cascade of the histamine H1 receptor and the inhibitory action of traditional antihistamines.
Caption: Signaling cascade of the histamine H4 receptor and the antagonistic action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Double-blind, placebo-controlled study comparing the efficacy and safety of fexofenadine hydrochloride (120 and 180 mg once daily) and cetirizine in seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. novctrd.com [novctrd.com]
- 5. novctrd.com [novctrd.com]
- 6. Efficacy of different oral H1 antihistamine treatments on allergic rhinitis: a systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. nice.org.uk [nice.org.uk]
- 9. cochranelibrary.com [cochranelibrary.com]
- 10. Treatment of hay fever with loratadine--a new non-sedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Loratadine in the treatment of seasonal allergic rhinitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
A Head-to-Head Comparison of H4 Receptor Antagonists: JNJ 7777120, JNJ 39758979, and Toreforant
For Researchers, Scientists, and Drug Development Professionals
The histamine H4 receptor (H4R) has emerged as a promising therapeutic target for a variety of inflammatory and immune-mediated disorders, including atopic dermatitis, pruritus, and asthma. This guide provides a detailed head-to-head comparison of three prominent H4 receptor antagonists: JNJ 7777120, JNJ 39758979, and toreforant. The following sections present a comprehensive analysis of their performance based on available experimental data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Quantitative Data Presentation
The following tables summarize the key in vitro and in vivo pharmacological parameters of the three H4 receptor antagonists.
Table 1: In Vitro Receptor Binding Affinity (Ki, nM)
| Compound | Human H4R | Mouse H4R | Rat H4R | Human H1R | Human H2R | Human H3R |
| JNJ 7777120 | 4.5[1] | ~4.5 | ~4.5 | >10,000 | >10,000 | >10,000 |
| JNJ 39758979 | 12.5[2][3] | 5.3 | 188 | >1,000 | >1,000 | 1,043 |
| Toreforant | 8.4[4][5] | 307[4] | 9.3[4] | >10,000[4] | >1,000[4] | 215[4] |
Table 2: In Vitro Functional Activity (IC50, nM)
| Compound | Eosinophil Shape Change | Eosinophil Chemotaxis | Mast Cell Chemotaxis |
| JNJ 7777120 | 300 | 86 | 40 |
| JNJ 39758979 | Inhibition observed | Inhibition observed | 8 |
| Toreforant | Inhibition observed (pA2 ~7.5)[4][6] | Data not available | Data not available |
Table 3: Pharmacokinetic Properties
| Compound | Oral Bioavailability (%) | Half-life (t1/2) | Key Characteristics |
| JNJ 7777120 | ~30 (rat), 100 (dog)[1] | ~3 hours (rat, dog)[1] | Preclinical tool, development halted due to toxicity.[7] |
| JNJ 39758979 | 36 (mouse) | 7.5 hours (mouse, p.o.), 124-157 hours (human, single oral dose)[2][3] | Advanced to clinical trials, development terminated due to agranulocytosis.[7] |
| Toreforant | Good oral pharmacokinetics | Consistent with once-a-day dosing in humans.[5][8] | Tested in clinical trials for various inflammatory conditions.[7][9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for Graphviz.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. remedypublications.com [remedypublications.com]
- 5. remedypublications.com [remedypublications.com]
- 6. Toreforant | CAS#:952494-46-1 | Chemsrc [chemsrc.com]
- 7. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Pharmacology and Clinical Activity of Toreforant, A Histamine H4 Receptor Antagonist | Semantic Scholar [semanticscholar.org]
- 9. Efficacy and Safety of Toreforant, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis: Results from a Phase 2 Multicenter, Randomized, Double-blind, Placebo-controlled Trial - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
Adriforant Hydrochloride: A Comparative Analysis of a Selective Histamine H4 Receptor Antagonist
For Immediate Release
This guide provides a comprehensive comparison of adriforant hydrochloride (also known as ZPL-389), a selective histamine H4 receptor (H4R) antagonist, with other relevant H4R antagonists, namely JNJ 7777120 and toreforant. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the selectivity, specificity, and functional activity of these compounds, supported by experimental data and methodologies.
This compound is a potent antagonist of the human histamine H4 receptor with a binding affinity (Ki) of 2.4 nM.[1] It has been investigated for its potential therapeutic role in inflammatory conditions, particularly atopic dermatitis.[2][3][4] While preclinical studies in murine models showed promise in reducing itch and skin inflammation, adriforant did not meet its primary efficacy endpoints in a Phase 2b clinical trial for moderate to severe atopic dermatitis, leading to the termination of its development.[2][3]
Comparative Selectivity and Potency
The selectivity of a drug candidate is a critical factor in minimizing off-target effects and enhancing its therapeutic index. The following table summarizes the binding affinities (Ki) of adriforant, JNJ 7777120, and toreforant for the four human histamine receptor subtypes.
| Compound | hH1R Ki (nM) | hH2R Ki (nM) | hH3R Ki (nM) | hH4R Ki (nM) |
| Adriforant (ZPL-389) | >10,000 | >10,000 | 1,600 | 2.4 |
| JNJ 7777120 | >10,000 | >10,000 | >10,000 | 4.5 [5] |
| Toreforant | >10,000 | >1,000 | Weak Affinity | 8.4 ± 2.2 [6] |
Data presented as Ki values, where a lower value indicates higher binding affinity. Data for Adriforant is based on a combination of preclinical data. Data for JNJ 7777120 and Toreforant is from published literature.
As the data indicates, all three compounds demonstrate high selectivity for the H4R over the other histamine receptor subtypes. Adriforant exhibits a high degree of selectivity, with its affinity for H4R being significantly greater than for H1R, H2R, and H3R. JNJ 7777120 is also highly selective, with over 1000-fold selectivity for H4R.[5] Toreforant shows excellent selectivity, with weak affinity for H3R and no significant binding to H1R and H2R at concentrations up to 10,000 nM and 1,000 nM, respectively.[6]
Functional Activity
Beyond binding affinity, the functional activity of these antagonists is crucial for their pharmacological effect. Adriforant has demonstrated functional antagonism in various in vitro assays.
| Assay | Adriforant (ZPL-389) IC50 (nM) |
| Human Eosinophil Shape Change | 0.65[1] |
| Human Eosinophil CD11b Expression | 4.9[1] |
| Human Eosinophil Actin Polymerization | 1.3[1] |
IC50 values represent the concentration of the antagonist required to inhibit 50% of the maximal response induced by an agonist.
These results highlight adriforant's potent functional antagonism of H4R-mediated responses in eosinophils, a key cell type implicated in allergic inflammation.
Experimental Methodologies
The data presented in this guide were generated using established experimental protocols, primarily radioligand binding assays and functional cellular assays.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific receptor.
Caption: Workflow of a competitive radioligand binding assay.
Protocol Outline:
-
Membrane Preparation: Membranes from cells stably expressing the human histamine receptor of interest are prepared.
-
Assay Incubation: A constant concentration of a specific radioligand (e.g., [3H]histamine for H4R) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Functional Assays (e.g., Calcium Mobilization Assay)
Functional assays measure the ability of a compound to modulate the cellular response following receptor activation.
Caption: Workflow of a calcium mobilization functional assay.
Protocol Outline:
-
Cell Culture: Cells endogenously or recombinantly expressing the H4R are cultured.
-
Dye Loading: Cells are loaded with a fluorescent calcium indicator dye.
-
Compound Incubation: Cells are pre-incubated with the antagonist (e.g., adriforant) at various concentrations.
-
Agonist Stimulation: Cells are then stimulated with a fixed concentration of an H4R agonist (e.g., histamine).
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a plate reader.
-
Data Analysis: The antagonist's potency (IC50) is determined by analyzing the concentration-response curve.
Signaling Pathway of the Histamine H4 Receptor
Adriforant, as an antagonist, blocks the signaling cascade initiated by the binding of histamine to the H4 receptor. The H4R primarily couples to the Gi/o family of G proteins.
Caption: Simplified signaling pathway of the histamine H4 receptor.
Conclusion
This compound is a potent and highly selective histamine H4 receptor antagonist. While it demonstrated promising preclinical activity, it ultimately did not show sufficient efficacy in clinical trials for atopic dermatitis. The comparative data presented here for adriforant, JNJ 7777120, and toreforant provide a valuable resource for researchers in the field of histamine receptor pharmacology and drug development. Understanding the selectivity and functional profiles of these compounds can aid in the design of future H4R-targeted therapies.
References
- 1. Adriforant | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. novctrd.com [novctrd.com]
- 4. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. remedypublications.com [remedypublications.com]
Unveiling the Receptor Selectivity of Adriforant Hydrochloride: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a drug candidate is paramount for predicting its potential efficacy and off-target effects. This guide provides a detailed comparison of the receptor selectivity of Adriforant hydrochloride, a selective histamine H4 receptor (H4R) antagonist, with other relevant H4R antagonists, supported by available experimental data and detailed methodologies.
This compound (also known as PF-03893787 or ZPL-389) is a potent antagonist of the histamine H4 receptor, a key player in inflammatory processes.[1][2] Its selectivity is a critical attribute, as interactions with other receptors can lead to undesired side effects. This guide delves into the cross-reactivity of Adriforant and compares it with two other selective H4R antagonists: Toreforant (JNJ-38518168) and JNJ-39758979.
Comparative Receptor Binding Affinity
To quantify the selectivity of these compounds, their binding affinities (Ki values) for the primary target (H4R) and various off-target receptors are summarized below. A lower Ki value indicates a higher binding affinity.
| Receptor | Adriforant (Ki, nM) | Toreforant (Ki, nM) | JNJ-39758979 (Ki, nM) |
| Histamine H4 | 2.4 | 8.4 [3] | 12.5 [4][5][6] |
| Histamine H1 | Data not available | >10,000 | >1,000 |
| Histamine H2 | Data not available | Data not available | >1,000 |
| Histamine H3 | Data not available | Weak affinity | 1,043 |
| Voltage-gated K+ Channel | 3467 | Data not available | Data not available |
Data presented as Ki (nM). Lower values indicate higher affinity.
As the table illustrates, all three compounds exhibit high affinity for the histamine H4 receptor. JNJ-39758979 demonstrates high selectivity, with over 80-fold greater affinity for H4R compared to other histamine receptor subtypes.[6][7] Toreforant also shows excellent selectivity over other histamine receptors.[8] While a comprehensive screening panel for Adriforant is not publicly available, the significant difference between its high affinity for H4R and its low affinity for the tested voltage-gated potassium channel suggests a favorable selectivity profile.
Signaling Pathway of H4 Receptor Antagonism
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway. Upon activation by histamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. H4R antagonists, such as Adriforant, block this interaction, thereby preventing the downstream signaling cascade initiated by histamine.
Experimental Methodologies
The data presented in this guide are derived from two primary types of in vitro assays: radioligand binding assays and functional assays measuring cAMP levels.
Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a compound for a receptor.
Objective: To measure the binding affinity (Ki) of a test compound to a specific receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissues.
-
Incubation: A fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
cAMP Functional Assays
These assays measure the functional consequence of receptor activation or inhibition.
Objective: To determine the functional potency of a compound as an agonist or antagonist by measuring changes in intracellular cAMP levels.
General Protocol for an H4R Antagonist:
-
Cell Culture: Cells expressing the H4 receptor are cultured in appropriate media.
-
Stimulation: The cells are first treated with a stimulating agent, such as forskolin, to increase basal cAMP levels.
-
Compound Addition: The cells are then incubated with varying concentrations of the H4R antagonist (e.g., Adriforant) followed by the addition of histamine (the natural agonist).
-
Cell Lysis: The cells are lysed to release the intracellular contents, including cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The ability of the antagonist to block the histamine-induced decrease in cAMP levels is quantified to determine its functional potency (e.g., pA2 or IC50).
Conclusion
The available data indicates that this compound, along with Toreforant and JNJ-39758979, are potent and selective antagonists of the histamine H4 receptor. While a comprehensive off-target profile for Adriforant is needed for a complete comparative assessment, the existing information suggests a high degree of selectivity. The experimental protocols outlined provide a framework for the standardized evaluation of receptor cross-reactivity, which is essential for the progression of selective drug candidates in the development pipeline. Further studies providing a broad receptor screening panel for Adriforant would be invaluable for a more definitive comparison.
References
- 1. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adriforant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JNJ-39758979 | Histamine Receptor | TargetMol [targetmol.com]
- 6. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. remedypublications.com [remedypublications.com]
Comparative Analysis of Adriforant Hydrochloride's Efficacy in Modulating Cytokine Release
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available preclinical data on Adriforant hydrochloride, a selective histamine H4 receptor (H4R) antagonist, reveals its potential to modulate cytokine release, a key process in inflammatory and allergic responses. This guide provides a comparative overview of this compound's effects on cytokine secretion, benchmarked against other H4R antagonists, and details the experimental methodologies for validation.
This compound has been shown to be a competitive antagonist of the murine histamine H4 receptor, effectively inhibiting histamine-induced downstream signaling pathways, such as ERK phosphorylation in bone marrow-derived mast cells.[1][2] This mechanism is central to its ability to attenuate itch and skin inflammation in murine models.[1][2] The histamine H4 receptor is predominantly expressed on hematopoietic cells, including mast cells and T cells, and plays a crucial role in regulating immune and inflammatory responses.[3]
Performance Comparison with Alternative H4R Antagonists
To provide a clear perspective on this compound's efficacy, its performance in modulating cytokine release is compared with other notable H4R antagonists, JNJ7777120 and Toreforant. While direct head-to-head studies with this compound are limited, data from independent in vitro and in vivo studies allow for an initial comparative assessment.
| Compound | Target(s) | Key Effects on Cytokine Release | Reference Compound(s) |
| This compound | Histamine H4 Receptor (H4R) Antagonist | Normalizes histamine-induced transcriptional changes in mast cells, suggesting modulation of cytokine production.[1][2] Attenuates Th2-mediated inflammation. | JNJ7777120, Toreforant |
| JNJ7777120 | H4R Antagonist | Inhibits the production of Th2-type cytokines, including thymus and activation-regulated chemokine (TARC/CCL17) and macrophage-derived chemokine (MDC/CCL22).[4] Reduces LPS-induced TNF-α production in vivo.[5] Decreases IL-17A, RORγT, IL-22, and T-bet producing CD8+ T cells.[6] | This compound, Toreforant |
| Toreforant | H4R Antagonist | Demonstrates anti-inflammatory properties in mouse models of asthma and arthritis, implying modulation of inflammatory cytokines.[7][8] | This compound, JNJ7777120 |
| Terfenadine | H1 Receptor Antagonist | Specifically inhibits the production of Th2-type cytokines IL-4 and IL-5 from activated T cells in vitro.[9] | H4R Antagonists |
| Quercetin | Flavonoid | Inhibits the production of IL-5 and IL-13 from CD4+ T cells induced by IL-4 stimulation.[10] | H4R Antagonists |
| Gallic Acid | Polyphenol | Decreases the production of pro-inflammatory cytokines TNF-α and IL-6 in human mast cells.[11] | H4R Antagonists |
| Beta-2-agonists (Salmeterol, Salbutamol) | Adrenergic Beta-2 Receptor Agonists | Inhibit the IgE-dependent release of TNF-α from human skin mast cells.[12] | H4R Antagonists |
Experimental Protocols
To facilitate the validation and further investigation of this compound's effects on cytokine release, detailed experimental protocols for relevant in vitro assays are provided below.
Protocol 1: In Vitro Culture and Stimulation of Human Mast Cells for Cytokine Release Analysis
This protocol outlines the generation of human mast cells from CD34+ progenitor cells and their subsequent stimulation to assess cytokine release.
1. Generation of Human Mast Cells from CD34+ Progenitors:
-
Isolate CD34+ progenitor cells from human cord blood, peripheral blood, or bone marrow aspirates.
-
Culture the cells in a suitable medium, such as StemPro-34 SFM, supplemented with stem cell factor (SCF) and Interleukin-6 (IL-6).
-
Optionally, Interleukin-3 (IL-3) can be added in the initial stages of culture to potentially increase the yield of mast cells.[13]
-
Maintain the cell culture for approximately 7-8 weeks to allow for differentiation into mature mast cells, characterized by the expression of c-Kit (CD117) and FcεRI.[13][14]
2. Mast Cell Sensitization and Stimulation:
-
Sensitize the cultured human mast cells overnight with human myeloma IgE (e.g., 200 ng/mL).[14]
-
Wash the cells to remove unbound IgE.
-
Stimulate the sensitized mast cells with anti-IgE antibody (e.g., 200 ng/mL) for a specified period (e.g., 2 to 24 hours) to induce degranulation and cytokine release.[14]
3. Cytokine Measurement:
-
Collect the cell culture supernatants after stimulation.
-
Measure the concentrations of desired cytokines (e.g., IL-4, IL-5, IL-13, TNF-α, IFN-γ) in the supernatants using a validated method such as ELISA (Enzyme-Linked Immunosorbent Assay) or a multiplex bead-based immunoassay.
Protocol 2: In Vitro Stimulation of Human Peripheral Blood T Cells for Cytokine Profiling
This protocol describes the isolation and stimulation of human peripheral T cells to evaluate the effect of this compound on their cytokine production profile.
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs) and T cells:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
If a pure T cell population is required, further enrich for T cells using negative selection kits.
2. T Cell Culture and Stimulation:
-
Culture the T cells in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics.
-
Activate the T cells using a combination of anti-CD3 and anti-CD28 antibodies, or with a mitogen like Phytohemagglutinin (PHA).
3. Treatment with this compound:
-
Add this compound at various concentrations to the T cell cultures prior to or concurrently with stimulation.
-
Include appropriate vehicle controls.
4. Cytokine Analysis:
-
After an incubation period of 24 to 72 hours, collect the cell culture supernatants.
-
Quantify the levels of Th1 (e.g., IFN-γ, IL-2) and Th2 (e.g., IL-4, IL-5, IL-13) cytokines using ELISA or multiplex assays.
Visualizing the Mechanism of Action
To illustrate the underlying molecular pathways and experimental procedures, the following diagrams are provided.
Caption: H4R Signaling Pathway and Adriforant's Point of Intervention.
Caption: Experimental Workflow for Cytokine Release Assay.
Conclusion
This compound demonstrates a clear potential for modulating the release of cytokines central to allergic and inflammatory diseases through the antagonism of the histamine H4 receptor. While further direct comparative studies are warranted to definitively establish its potency relative to other H4R antagonists, the available data and established experimental protocols provide a solid foundation for its continued investigation and validation. The provided methodologies and visualizations serve as a valuable resource for researchers in the field of drug development and immunology.
References
- 1. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antagonism of the histamine H4 receptor reduces LPS-induced TNF production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The histamine-4 receptor antagonist JNJ7777120 prevents immune abnormalities by inhibiting RORγt/T-bet transcription factor signaling pathways in BTBR T+ Itpr3tf/J mice exposed to gamma rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. remedypublications.com [remedypublications.com]
- 8. remedypublications.com [remedypublications.com]
- 9. Specific inhibition of TH2-type cytokine production from human peripheral T cells by terfenadine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of Th1/Th2 Cytokine Balance by Quercetin In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gallic acid inhibits histamine release and pro-inflammatory cytokine production in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effect of beta 2-agonists: inhibition of TNF-alpha release from human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An optimized protocol for the generation and functional analysis of human mast cells from CD34+ enriched cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An optimized protocol for the generation and functional analysis of human mast cells from CD34+ enriched cell populations - PMC [pmc.ncbi.nlm.nih.gov]
Adriforant Hydrochloride: A Comparative Clinical Trial Analysis for Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the clinical trial data for Adriforant (ZPL-389), a novel histamine H4 receptor (H4R) antagonist, in the context of treating moderate to severe atopic dermatitis. The development of Adriforant was discontinued due to a lack of efficacy in Phase 2 clinical trials.[1][2] This analysis will objectively present the available data for Adriforant and compare its performance profile with established and emerging therapies for atopic dermatitis, supported by available experimental data.
Executive Summary
Adriforant hydrochloride is an orally administered small molecule that acts as a competitive antagonist of the histamine H4 receptor.[3] Preclinical studies in murine models suggested a potential role for Adriforant in reducing itch and skin inflammation by inhibiting histamine-induced signaling pathways.[3] However, these promising preclinical findings did not translate into clinical efficacy in human trials for moderate to severe atopic dermatitis. The Phase 2 clinical trial program for Adriforant was terminated early as the drug failed to demonstrate a meaningful difference in efficacy compared to placebo.[1][2] This guide will delve into the available clinical and preclinical data for Adriforant and provide a comparative perspective against current therapeutic options.
Mechanism of Action: Histamine H4 Receptor Antagonism
Adriforant functions by blocking the histamine H4 receptor, a key player in the inflammatory cascade associated with atopic dermatitis. Histamine, upon binding to H4R on various immune cells, triggers downstream signaling pathways that contribute to inflammation and pruritus. Adriforant was designed to competitively inhibit this interaction, thereby dampening the inflammatory response.
Signaling Pathway of Adriforant's Proposed Mechanism
Caption: Proposed mechanism of Adriforant action.
Preclinical Experimental Data
Preclinical investigations in mice demonstrated that Adriforant acts as a competitive antagonist to the murine histamine H4 receptor. These studies showed that Adriforant could antagonize histamine-induced Extracellular signal-regulated kinase (ERK) phosphorylation and reduce histamine-dependent calcium (Ca²⁺) flux in neurons.[3]
Experimental Protocols
Detailed, step-by-step protocols for the specific preclinical experiments conducted on Adriforant are not publicly available. However, the following are generalized methodologies for the types of assays performed.
Histamine-Induced ERK Phosphorylation Assay in Mast Cells (General Protocol):
-
Cell Culture: Murine bone marrow-derived mast cells are cultured in appropriate media.
-
Stimulation: Cells are pre-incubated with Adriforant or a vehicle control for a specified time. Subsequently, they are stimulated with histamine to induce ERK phosphorylation.
-
Lysis and Protein Quantification: Cells are lysed to extract proteins, and the total protein concentration is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection and Analysis: Secondary antibodies conjugated to a detectable marker are used for visualization. The relative amount of p-ERK is normalized to total ERK to determine the effect of Adriforant.
Histamine-Dependent Calcium Flux Assay in Neurons (General Protocol):
-
Cell Culture: Dorsal root ganglion neurons are isolated from mice and cultured.
-
Dye Loading: Neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline Measurement: The baseline intracellular calcium concentration is measured using a fluorescence microscope or plate reader.
-
Stimulation: Cells are pre-treated with Adriforant or a vehicle control, followed by the addition of histamine.
-
Data Acquisition and Analysis: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are recorded over time. The peak fluorescence intensity and the area under the curve are analyzed to quantify the inhibitory effect of Adriforant.
Clinical Trial Data: Adriforant in Atopic Dermatitis
The clinical development program for Adriforant in moderate to severe atopic dermatitis included a core Phase 2 trial and an extension study. Both trials were terminated prematurely due to a lack of efficacy.
Efficacy Results
Across the clinical trials, Adriforant failed to demonstrate a statistically significant improvement in the primary and secondary endpoints compared to placebo. The reduction in the extent and severity of atopic dermatitis symptoms, as measured by standard scoring systems, was similar across all treatment groups, including the placebo arm.[1]
Table 1: Summary of Adriforant Efficacy in Atopic Dermatitis (Core Trial)
| Efficacy Endpoint | Adriforant (All Doses) | Placebo | Outcome |
| Investigator's Global Assessment (IGA) score of 0 or 1 (clear or almost clear skin) at Week 16 | No significant difference | No significant difference | Trial terminated for lack of efficacy[1] |
| Reduction in Eczema Area and Severity Index (EASI) score from baseline at Week 16 | Similar to placebo | Similar to placebo | No meaningful difference observed[1] |
Safety and Tolerability
Adverse event rates were generally similar between the Adriforant and placebo groups in the core clinical trial.
Table 2: Adverse Events in the Core Adriforant Clinical Trial [1]
| Event | Adriforant & Placebo Groups |
| Participants with ≥1 Adverse Event | 60% (175 out of 291) |
| Participants who Discontinued due to Adverse Events | 12% (35 out of 291) |
| Participants with Serious Adverse Events | 3% (10 out of 291) |
| Deaths | 0 |
Table 3: Adverse Events in the Adriforant Extension Trial [4]
| Event (By Week 16) | Adriforant Group |
| Participants with ≥1 Adverse Event | 50% (62 out of 123) |
| Participants who Discontinued due to Adverse Events | 4% (5 out of 123) |
| Participants with Serious Adverse Events | 6% (7 out of 123) |
| Deaths | 0 |
Comparative Analysis with Other Atopic Dermatitis Therapies
The failure of Adriforant to demonstrate efficacy stands in contrast to several approved and emerging therapies for moderate to severe atopic dermatitis. These alternatives utilize different mechanisms of action and have shown significant clinical benefit.
Workflow of Atopic Dermatitis Treatment Comparison
References
Safety Operating Guide
Navigating the Safe Disposal of Adriforant Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Adriforant hydrochloride, a histamine H4 receptor antagonist used in research.
This compound (PF-03893787) is a potent and selective antagonist of the histamine H4 receptor, investigated for its potential therapeutic effects in inflammatory conditions.[1] Due to its bioactive nature and potential hazards, including being suspected of causing genetic defects, cancer, and damage to fertility or the unborn child, as well as being very toxic to aquatic life with long-lasting effects, strict disposal protocols are necessary.[2]
Hazard Profile and Safety Considerations
Before handling this compound, it is crucial to be aware of its associated hazard classifications. While a comprehensive Safety Data Sheet (SDS) is not publicly available, supplier information indicates the following potential hazards:
| Hazard Code | Description |
| H341 | Suspected of causing genetic defects |
| H350 | May cause cancer |
| H351 | Suspected of causing cancer |
| H360 | May damage fertility or the unborn child |
| H361 | Suspected of damaging fertility or the unborn child |
| H370 | Causes damage to organs |
| H410 | Very toxic to aquatic life with long-lasting effects |
Source: Ambeed[2]
Given these potential risks, this compound should be handled as a hazardous drug. All personnel must be trained on the appropriate handling and disposal procedures, and personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound and materials contaminated with it. This procedure is designed to comply with general guidelines for hazardous chemical and pharmaceutical waste disposal.
-
Segregation of Waste:
-
Grossly Contaminated Waste: All unused or expired pure this compound, as well as any materials significantly contaminated (e.g., from a spill), should be treated as bulk hazardous chemical waste. These should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Trace Contaminated Waste: Items with trace amounts of this compound, such as empty vials, used syringes, gloves, bench paper, and other disposable lab supplies, should be segregated into a separate hazardous waste stream for trace chemotherapy or pharmaceutical waste. These items should be placed in a designated, puncture-resistant, and leak-proof container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the relevant hazard symbols (e.g., toxic, environmental hazard). The accumulation start date should also be clearly marked on the label.
-
-
Waste Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials. The storage area should have secondary containment to prevent the spread of material in case of a leak.
-
-
Disposal of Aqueous Solutions:
-
Aqueous solutions containing this compound should not be disposed of down the drain due to its high aquatic toxicity.[2] These solutions must be collected as hazardous chemical waste. Depending on institutional and local regulations, a chemical treatment process to neutralize the compound may be required before collection by a licensed hazardous waste disposal company.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Disposal must be carried out by a licensed and qualified hazardous waste management company. Ensure that all required paperwork is completed accurately.
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound can be visualized as follows:
Disclaimer: This information is intended for guidance purposes only and should be supplemented by a thorough review of your institution's specific safety and disposal protocols and consultation with your Environmental Health and Safety (EHS) department. Always refer to the most current local, state, and federal regulations for hazardous waste disposal.
References
Essential Safety and Handling Protocols for Adriforant Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of Adriforant hydrochloride, a novel histamine H4 receptor antagonist. The following guidelines are based on best practices for managing hazardous pharmaceutical compounds and are intended to establish a robust safety protocol in the laboratory.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves is recommended. Change gloves every 30 minutes or immediately if contamination is suspected.[1] |
| Eye Protection | Chemical safety goggles or a full-face shield should be worn to protect against splashes and airborne particles. |
| Respiratory Protection | For weighing and handling of the powder, a NIOSH-approved N95 or higher respirator is recommended to prevent inhalation of aerosolized particles. |
| Body Protection | A disposable, back-closing gown made of a low-permeability fabric should be worn. Cuffs should be tucked under the second pair of gloves. |
| Foot Protection | Disposable shoe covers should be worn over laboratory-appropriate closed-toe shoes. |
Operational Plan for Handling this compound
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following step-by-step plan outlines the key phases of the handling process.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.
-
Surface Protection: The work surface should be covered with a disposable, absorbent, plastic-backed pad to contain any spills. This pad should be disposed of as hazardous waste after use.
-
Gather Supplies: Before beginning work, ensure all necessary equipment and supplies are within the containment area to avoid reaching outside the designated space during the procedure.
2. Weighing and Reconstitution:
-
Weighing: Carefully weigh the required amount of this compound powder within the containment of a chemical fume hood. Use a dedicated set of weighing tools.
-
Reconstitution: If preparing a solution, add the solvent slowly to the powder to avoid generating aerosols. Gently swirl the container to dissolve the compound.
3. Experimental Use:
-
Closed Systems: Whenever possible, use closed systems for transfers and reactions to minimize the potential for spills and aerosol generation.
-
Labeling: Clearly label all containers with the compound name, concentration, and hazard information.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, pipette tips, and absorbent pads, must be segregated into a clearly labeled hazardous waste container.
-
Sharps Disposal: Needles, syringes, and other sharps must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated using a validated procedure.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
